Biotin-PEG5-NH-Boc
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPDJYPEFICFA-FIXSFTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG5-NH-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG5-NH-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
This compound incorporates three key functional components:
-
A biotin moiety, which exhibits an exceptionally high affinity for avidin and streptavidin, enabling its use in purification, detection, and immobilization applications.
-
A five-unit polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and bioavailability of the conjugated molecule, while also providing a flexible linker arm to mitigate steric hindrance.
-
A Boc-protected amine (NH-Boc) , a terminal primary amine group shielded by a tert-butyloxycarbonyl (Boc) protecting group. This group remains inert during initial reactions and can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation to a target molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.
| Property | Value | References |
| Chemical Formula | C27H50N4O9S | [1] |
| Molecular Weight | 606.8 g/mol | [1] |
| CAS Number | 189209-28-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. Limited solubility in aqueous solutions. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Applications in Research and Drug Development
The unique trifunctional structure of this compound makes it a versatile tool for a range of applications:
-
PROTAC Synthesis: This is a primary application where this compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The biotin group can be used for the purification of the final PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.
-
Bioconjugation: The reactive amine, after deprotection, can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, for labeling and detection purposes.
-
Surface Modification: Immobilization of biomolecules on surfaces coated with avidin or streptavidin.
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification (optional)
Procedure:
-
Dissolve this compound in DCM at a concentration of 10-20 mg/mL.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
The resulting crude Biotin-PEG5-NH2 can be used directly in the next step or purified by HPLC if necessary.
Conjugation of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected Biotin-PEG5-NH2 to a molecule containing a carboxylic acid group, such as a protein ligand, using carbodiimide chemistry.
Materials:
-
Biotin-PEG5-NH2 (from the deprotection step)
-
Carboxylic acid-containing molecule (e.g., a VHL ligand for PROTAC synthesis)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve Biotin-PEG5-NH2 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution.
-
Add the Biotin-PEG5-NH2 solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by HPLC.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to Biotin-PEG5-NH-Boc: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG5-NH-Boc, a versatile heterobifunctional linker critical in modern bioconjugation and targeted drug delivery. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in key research and development areas.
Core Concepts: Structure and Functionality
This compound is a molecule composed of three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This property is widely exploited for detection, purification, and targeting applications.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer. The PEG linker increases the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule by reducing immunogenicity.[3][4]
-
Boc-Protected Amine (NH-Boc): The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine.[5] This primary amine can then be used for conjugation to various molecules, such as those containing carboxylic acids or N-hydroxysuccinimide (NHS) esters.
The strategic combination of these three moieties makes this compound a valuable tool for multi-step bioconjugation strategies.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are typical and may vary slightly between suppliers.
| Property | Value | References |
| Molecular Formula | C₂₇H₅₀N₄O₉S | |
| Molecular Weight | 606.77 g/mol | |
| CAS Number | 189209-28-7 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers after deprotection. | |
| Storage Conditions | -20°C, desiccated. |
Key Applications and Experimental Protocols
This compound is prominently used in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles for targeted delivery.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. Biotin-PEG linkers can be incorporated into PROTACs, where the biotin serves as a versatile handle for purification or detection, and the deprotected amine is used to conjugate to either the E3 ligase ligand or the target protein ligand.
Below is a generalized experimental workflow for synthesizing a PROTAC using a biotin-PEG linker.
Figure 1: Generalized workflow for PROTAC synthesis using a biotin-PEG linker.
Protocol 3.1.1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG5-NH₂.
Protocol 3.1.2: Amide Coupling of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid
This protocol outlines the conjugation of the resulting Biotin-PEG5-NH₂ to a molecule containing a carboxylic acid group.
Materials:
-
Biotin-PEG5-NH₂ (from Protocol 3.1.1)
-
Carboxylic acid-functionalized molecule (e.g., a PROTAC ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add Biotin-PEG5-NH₂ (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Biotinylation of Proteins and Antibodies
The deprotected Biotin-PEG5-amine can be conjugated to proteins or antibodies through their carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry (e.g., EDC, NHS). Alternatively, if a protein is modified to have an NHS ester, the amine on the linker can react with it.
Figure 2: Workflow for protein biotinylation using Biotin-PEG5-amine.
Protocol 3.2.1: Protein Biotinylation via Amine Coupling to Activated Carboxyl Groups
Materials:
-
Protein of interest
-
Biotin-PEG5-NH₂
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the protein in Activation Buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC and NHS by dialysis against Coupling Buffer or by using a desalting column.
-
Immediately add a solution of Biotin-PEG5-NH₂ in Coupling Buffer to the activated protein solution. A 20 to 50-fold molar excess of the linker is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.
-
Remove unreacted biotin linker by extensive dialysis against PBS or by gel filtration.
-
Determine the degree of biotinylation using a HABA assay.
Surface Functionalization of Nanoparticles
This compound is used to functionalize nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) for targeted drug delivery. The deprotected amine can be coupled to carboxyl groups on the nanoparticle surface. The biotin moiety then allows for the attachment of avidin or streptavidin-conjugated targeting ligands or imaging agents.
Figure 3: Logical workflow for nanoparticle surface functionalization.
Protocol 3.3.1: Conjugation of Biotin-PEG5-Amine to Carboxylated Nanoparticles
Materials:
-
Carboxylated nanoparticles
-
Biotin-PEG5-NH₂
-
EDC and NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Centrifuge and/or tangential flow filtration system
Procedure:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Incubate for 30 minutes at room temperature with gentle mixing.
-
Pellet the activated nanoparticles by centrifugation and wash with Coupling Buffer to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Immediately add a solution of Biotin-PEG5-NH₂ to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Pellet the biotinylated nanoparticles by centrifugation and wash multiple times with PBS to remove unreacted linker.
-
Resuspend the purified biotinylated nanoparticles in the desired buffer for storage or further use.
Safety and Handling
This compound is intended for research use only. While not classified as a hazardous substance, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug development, diagnostics, and various fields of biotechnology. Its well-defined structure, combining the high-affinity biotin tag, a flexible PEG spacer, and a protected amine for controlled conjugation, enables a wide range of applications. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Biotin-PEG5-NH-Boc: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the molecular properties, synthesis applications, and experimental utilization of Biotin-PEG5-NH-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a versatile chemical tool featuring a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation.[1]
| Property | Value | Source(s) |
| Molecular Weight | 606.77 g/mol | [1] |
| Chemical Formula | C27H50N4O9S | [1][2][3] |
| CAS Number | 189209-28-7 | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | -20°C |
Application in PROTAC Synthesis: A Stepwise Approach
This compound serves as a foundational linker for the synthesis of PROTACs. These chimeric molecules function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The synthesis of a PROTAC using this linker generally involves a two-step process following the initial conjugation of a ligand for the POI.
Step 1: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for subsequent conjugation to the E3 ligase ligand. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Treatment: Add a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected amine (Biotin-PEG5-amine) is often used in the next step without further purification.
Step 2: Amide Coupling to an E3 Ligase Ligand
The newly exposed primary amine on the biotin-PEG linker is then available to form a stable amide bond with a carboxylic acid group on the E3 ligase ligand. This reaction is facilitated by a coupling agent.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling Reaction: Add the deprotected Biotin-PEG5-amine solution to the activated E3 ligase ligand.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the final PROTAC conjugate can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.
PROTAC Mechanism of Action
The synthesized PROTAC, incorporating the Biotin-PEG5 linker, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Experimental Workflow: Biotin-Based Pull-Down Assay
The biotin moiety on the PROTAC allows for its use in various biochemical assays, such as pull-down assays to identify protein-protein interactions or to confirm target engagement.
Experimental Protocol: Biotin Pull-Down Assay
-
Cell Lysis: Treat cells with the biotinylated PROTAC. Lyse the cells to release cellular proteins.
-
Incubation with Streptavidin Beads: Incubate the cell lysate with streptavidin-coated agarose or magnetic beads. The high affinity of biotin for streptavidin will immobilize the PROTAC and any bound proteins to the beads.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with free biotin.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the POI and potentially other interacting partners.
Safety and Handling
This compound is intended for laboratory research use only. A safety data sheet (SDS) should be consulted before use. Standard laboratory safety practices, including the use of personal protective equipment, should be followed. The compound is stable under normal operating conditions. High temperatures and strong oxidizing agents should be avoided.
References
In-Depth Technical Guide: Biotin-PEG5-NH-Boc
CAS Number: 189209-28-7
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Biotin-PEG5-NH-Boc, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document outlines its chemical properties, and provides detailed experimental protocols for its use in key applications such as bioconjugation, targeted drug delivery, and proteomics.
Core Properties and Data Presentation
This compound is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine, which is then available for covalent modification.
| Property | Value | Reference(s) |
| CAS Number | 189209-28-7 | |
| Molecular Formula | C27H50N4O9S | |
| Molecular Weight | 606.77 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, desiccated |
Key Applications and Experimental Protocols
This compound is a valuable tool for a range of applications owing to its unique trifunctional structure. The biotin group serves as a powerful affinity tag, the PEG spacer improves biocompatibility and solubility, and the protected amine allows for controlled, sequential conjugation.
Bioconjugation: Labeling of Proteins and Other Biomolecules
A primary application of this compound is the biotinylation of biomolecules, such as proteins, peptides, or nucleic acids. This process involves a two-step procedure: deprotection of the Boc-protected amine followed by conjugation of the resulting free amine to the target molecule.
Experimental Protocol: Two-Step Protein Biotinylation
Step 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate Biotin-PEG5-amine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification (optional)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting residue, Biotin-PEG5-amine, can be further purified by HPLC if necessary, or used directly in the next conjugation step after thorough drying.
-
Step 2: Conjugation of Biotin-PEG5-amine to a Protein via EDC/NHS Chemistry
This protocol outlines the conjugation of the deprotected Biotin-PEG5-amine to carboxyl groups on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
-
Materials:
-
Biotin-PEG5-amine (from Step 1)
-
Target protein with accessible carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column for purification
-
-
Procedure:
-
Dissolve the target protein in the Activation Buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. A 10-fold molar excess of EDC and NHS over the protein is a common starting point.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately add a 20- to 50-fold molar excess of the deprotected Biotin-PEG5-amine to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with the amine.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted Biotin-PEG5-amine and byproducts using a desalting column equilibrated with a suitable storage buffer for the now biotinylated protein.
-
Targeted Drug Delivery
The biotin moiety of this compound can be exploited for targeted drug delivery to cells that overexpress the biotin receptor. This is particularly relevant in cancer therapy, where many tumor cells exhibit this characteristic. The linker can be used to attach a therapeutic agent to a nanocarrier, such as a liposome, which is then targeted to the cancer cells.
Experimental Workflow: Formulation of Biotin-Targeted Liposomes
The following workflow outlines the general steps for creating a biotin-targeted liposomal drug delivery system.
References
The Strategic Role of the PEG5 Linker in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. The choice of linker arm that connects biotin to the target molecule is critical and significantly influences the efficiency and outcome of these applications. Among the various linkers available, the polyethylene glycol (PEG) linker, particularly the discrete PEG5 linker, has emerged as a popular choice. This technical guide provides a comprehensive overview of the role of the PEG5 linker in biotinylation, detailing its advantages, relevant quantitative data, experimental protocols, and visualizations of associated workflows and signaling pathways.
Core Principles of the PEG5 Linker in Biotinylation
The PEG5 linker consists of five repeating ethylene glycol units, creating a flexible, hydrophilic spacer arm. This structure imparts several key advantages in the context of biotinylation:
-
Enhanced Hydrophilicity and Solubility: The PEG5 linker increases the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic targets, preventing aggregation and improving handling in aqueous buffers.[1]
-
Reduced Steric Hindrance: The length and flexibility of the PEG5 spacer arm effectively distance the biotin moiety from the surface of the target molecule.[2] This increased separation minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotin.[2]
-
Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making Biotin-PEG5 conjugates suitable for in vivo and cell-based applications.
-
Defined Length for Precise Control: Unlike polydisperse PEG polymers, a discrete PEG5 linker has a defined length and molecular weight, ensuring homogeneity and reproducibility in conjugation experiments. This precise spacing is crucial for optimizing interactions in applications such as PROTAC development and affinity-based assays.
Quantitative Data on PEG Linker Performance
The length of the PEG linker can significantly impact the outcome of biotinylation-dependent assays. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Affinity Pulldown Efficiency
In a study investigating the optimal linker length for isolating target proteins of the anticancer natural product OSW-1, biotinylated probes with different PEG linker lengths were compared. The probe with the PEG5 linker demonstrated the most effective enrichment of the known target proteins, OSBP and ORP4.
| Linker | Linker Length (atoms) | Linker Length (Å) | Relative Target Protein Enrichment Efficiency |
| PEG3 | 19 | 21 | Lower than PEG5 |
| PEG5 | 25 | 28 | Optimal |
| PEG11 | 43 | 47 | Lower than PEG5 |
Data synthesized from a study on biotinylated OSW-1 probes. The "Relative Target Protein Enrichment Efficiency" is a qualitative summary based on the findings where the PEG5 linker was identified as the most effective.
Table 2: Stability of Biotin-PEG-NHS Ester Reagents
The stability of the biotinylation reagent is crucial for reproducible results. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and prone to hydrolysis.
| Storage Format | Temperature | Duration | Conditions | Stability |
| Solid | -20°C | Long-term (months to years) | Desiccated, protected from light | High |
| Solid | 0-4°C | Short-term (days to weeks) | Desiccated, protected from light | Moderate |
| Solution (in anhydrous DMSO or DMF) | -80°C | Up to 6 months | Aliquoted, protected from moisture | Moderate to High |
| Aqueous Solution (pH 7-9) | Room Temperature | Minutes to hours | N/A | Low (rapid hydrolysis) |
This table provides general stability guidelines for NHS-activated PEG-biotin reagents based on common laboratory practices.
Experimental Protocols
Protocol 1: Biotinylation of an Antibody with Biotin-PEG5-NHS Ester
This protocol describes the labeling of a purified antibody with a Biotin-PEG5-NHS ester, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG5-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.
-
Preparation of Biotin-PEG5-NHS Solution: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG5-NHS ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM Biotin-PEG5-NHS stock solution needed to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotinylation reagent to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated antibody under conditions optimal for the unlabeled antibody.
Protocol 2: Affinity Pulldown Assay Using a Biotin-PEG5-Labeled Probe
This protocol outlines a general procedure for using a small molecule probe biotinylated with a PEG5 linker to capture its interacting proteins from a cell lysate.
Materials:
-
Cells expressing the target protein(s)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-PEG5-labeled small molecule probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Control: Unlabeled small molecule or a biotinylated control molecule
Procedure:
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Binding of Probe to Lysate:
-
Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with the Biotin-PEG5-labeled probe at a predetermined optimal concentration.
-
As a negative control, incubate a separate aliquot of lysate with a biotinylated control molecule or perform a competition experiment by adding an excess of the unlabeled small molecule along with the biotinylated probe.
-
Incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Capture with Streptavidin Beads:
-
Add pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for separation.
-
Analyze the captured proteins by Western blotting using an antibody against the expected target protein or by mass spectrometry for proteome-wide identification of interacting partners.
-
Visualizations of Workflows and Signaling Pathways
PROTAC Experimental Workflow
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The linker, often a PEG chain, is a critical component for optimizing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The following diagram illustrates a typical experimental workflow for developing a PROTAC using a PEG5 linker.
EGFR Signaling Pathway Investigation Using a Biotinylated Ligand
Biotinylated ligands, such as Biotin-PEG5-EGF, are valuable tools for studying receptor signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. The biotin tag allows for the tracking and isolation of the receptor and its associated signaling complexes. The diagram below illustrates how a biotinylated ligand can be used to investigate EGFR signaling.
Conclusion
The PEG5 linker offers a compelling combination of hydrophilicity, biocompatibility, and optimal spacing that makes it a highly effective tool in biotinylation strategies. Its discrete length ensures reproducibility, while its chemical properties enhance the performance of biotinylated molecules in a wide range of applications, from affinity purification to complex cellular assays and the development of novel therapeutics like PROTACs. The provided data and protocols serve as a guide for researchers to effectively harness the advantages of the PEG5 linker in their experimental designs, ultimately leading to more robust and reliable results. As the field of bioconjugation continues to evolve, the rational selection of linkers, such as the PEG5, will remain a critical factor in the success of these endeavors.
References
The Strategic Role of the Boc Protecting Group in Biotin-PEG5-NH-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug delivery, precision and control are paramount. The heterobifunctional linker, Biotin-PEG5-NH-Boc, represents a sophisticated tool designed to meet these demands. Its architecture, comprising a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group, is rendered strategically versatile by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the critical function of the Boc protecting group in the application of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis.[1] Its primary function within the this compound molecule is to temporarily mask the reactivity of the terminal primary amine. This protection is crucial for several reasons:
-
Controlled Sequential Conjugation: In multi-step synthetic or bioconjugation strategies, it is often necessary to perform reactions on other parts of a molecule without the interference of a highly nucleophilic primary amine. The Boc group ensures that the amine remains inert during these preceding steps.
-
Prevention of Undesired Side Reactions: The presence of a free amine could lead to unwanted side reactions, such as acylation or alkylation, during the synthesis, purification, or storage of the linker.
-
Orthogonal Deprotection: The Boc group is strategically chosen for its acid lability. It can be selectively removed under mild acidic conditions that typically do not cleave other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. This "orthogonality" is a cornerstone of modern synthetic chemistry, allowing for a precise and ordered unmasking of reactive groups.
The stability of the Boc group to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, makes it an ideal choice for complex molecular construction.[1]
Data Presentation: A Quantitative Overview of Boc Deprotection
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, temperature, and reaction time. The following table summarizes representative conditions and outcomes for the deprotection of Boc-protected amines, providing a quantitative basis for experimental design.
| Acid Reagent | Concentration | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | Room Temperature | 2 hours | 60 | [2][3] |
| Trifluoroacetic Acid (TFA) | Neat | Dichloromethane (DCM) | Room Temperature | 18 hours | 87 | [2] |
| p-Toluenesulfonic Acid (pTSA) in Choline Chloride | 1:1 Molar Ratio | Deep Eutectic Solvent | Room Temperature | 10-30 minutes | >98 | |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1-3 hours | >70 | |
| Boiling Water | - | Water | 100°C | 10-12 minutes | 90-96 | |
| Dawson Heteropolyacid | 10% w/w | Dichloromethane (DCM) | Room Temperature | 15-30 minutes | Quantitative | |
| Trifluoroacetic Acid (TFA) with Ionic Liquid | 2 equivalents | TTP-NTf2 | 110°C | 10 minutes | >95 |
Experimental Protocols
This section provides a detailed, two-stage protocol for the deprotection of this compound and its subsequent conjugation to a protein via an N-hydroxysuccinimide (NHS) ester.
Stage 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-Amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plate and appropriate solvent system (e.g., DCM/Methanol)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 equivalents; a 20-50% solution in DCM is common) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution (2-3 times) to neutralize the excess TFA. Subsequently, wash with brine (1 time).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG5-Amine. The product can be used in the next step, often without further purification.
Stage 2: Conjugation of Biotin-PEG5-Amine to an NHS-activated Molecule
This protocol outlines the reaction of the newly generated primary amine with an NHS ester-activated molecule (e.g., a protein pre-activated with an NHS-ester crosslinker or a small molecule containing an NHS ester).
Materials:
-
Biotin-PEG5-Amine (from Stage 1)
-
NHS-activated molecule
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolution of Reactants: Dissolve the NHS-activated molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.2-8.0). Dissolve the Biotin-PEG5-Amine in the same buffer.
-
Conjugation Reaction: Add the Biotin-PEG5-Amine solution to the NHS-activated molecule solution. A 10- to 20-fold molar excess of the amine linker to the target molecule is a common starting point to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester groups.
-
Purification: Remove the excess, unreacted Biotin-PEG5-Amine and quenching buffer components by a desalting column or dialysis against an appropriate buffer.
-
Storage: Store the resulting biotinylated molecule under conditions optimal for its stability.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of this compound.
Bioconjugation Signaling Pathway
Caption: Reaction pathway for the conjugation of Biotin-PEG5-Amine to an NHS-activated molecule.
Conclusion
The Boc protecting group is an indispensable component of the this compound linker, affording chemists and biochemists exquisite control over conjugation strategies. Its robust nature under a variety of conditions, coupled with its facile and selective removal under mild acidic conditions, enables the precise and efficient construction of complex biotinylated molecules. Understanding the principles of Boc protection and deprotection, supported by quantitative data and detailed protocols, is crucial for leveraging the full potential of this versatile linker in applications ranging from targeted drug delivery and immunoassays to proteomics and diagnostic development.
References
Biotin-PEG5-NH-Boc for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.
This technical guide focuses on Biotin-PEG5-NH-Boc , a specific PEG-based linker that incorporates a biotin moiety. Biotin's high affinity for avidin and streptavidin can be leveraged for various experimental applications, including affinity purification, pull-down assays, and imaging. The PEG5 component provides a flexible spacer of a defined length, while the Boc-protected amine allows for straightforward conjugation to either the POI-binding ligand or the E3 ligase ligand.
This document will delve into the core aspects of utilizing this compound in PROTAC development, providing detailed experimental protocols, data presentation guidelines, and visualizations to aid researchers in this field.
Core Concepts of PROTAC Technology
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein and an E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
This compound: Structure and Properties
This compound is a chemical tool used in the synthesis of PROTACs.[1][2] It belongs to the class of PEG-based linkers.[1][2]
| Property | Value | Reference |
| Molecular Formula | C27H50N4O9S | [2] |
| Molecular Weight | 606.77 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Key Features | Biotin for affinity applications, PEG5 spacer for flexibility and solubility, Boc-protected amine for controlled conjugation. |
Role in PROTAC Development
The this compound linker serves multiple purposes in a PROTAC molecule:
-
Linker: It physically connects the POI-binding ligand to the E3 ligase ligand. The length and flexibility of the PEG5 chain are crucial for enabling the formation of a stable and productive ternary complex.
-
Solubility Enhancer: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.
-
Affinity Handle: The biotin moiety provides a powerful tool for experimental validation and mechanistic studies. It can be used for:
-
Affinity pull-down assays: to isolate and identify the PROTAC's binding partners.
-
Immunoassays (e.g., ELISA): for detection and quantification.
-
Imaging: using fluorescently labeled streptavidin.
-
Signaling Pathways and Experimental Workflows
The primary "signaling pathway" hijacked by PROTACs is the Ubiquitin-Proteasome System. The logical workflow of PROTAC action is depicted below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A typical experimental workflow for developing a new PROTAC involves several key stages, from initial design to in-cell validation.
Caption: A generalized workflow for the development and evaluation of PROTACs.
Quantitative Data Presentation
Table 1: Illustrative Degradation Efficiency of PEG-Linker Containing PROTACs
| PROTAC ID | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | BRD4 | HeLa | PEG4 | 8.3 | >95 | |
| PROTAC-B | BTK | Ramos | PEG5 | 5.9 | ~90 | |
| PROTAC-C | ERRα | 22Rv1 | PEG3 | 30 | >90 | |
| PROTAC-D | SMARCA2 | MOLM-13 | PEG6 | 1.2 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative Binding Affinities of PEG-Linker Containing PROTACs
| PROTAC ID | Component | Binding Affinity (Kd, nM) | Assay | Reference |
| PROTAC-B | to BTK | 150 | SPR | |
| PROTAC-B | to CRBN | 1800 | SPR | |
| PROTAC-D | Ternary Complex (PROTAC-D:VHL:SMARCA2) | 2.5 | TR-FRET |
Kd: Dissociation constant. SPR: Surface Plasmon Resonance. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of PROTACs. Below are protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general outline for the synthesis of a PROTAC by conjugating a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a free amine) to the this compound linker.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an amine functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Step 1: Coupling of POI Ligand to the Linker:
-
Dissolve the POI ligand-COOH (1 eq), this compound (1.1 eq), PyBOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Biotin-PEG5-NH-POI ligand intermediate by flash chromatography.
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified intermediate from Step 1 in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Step 3: Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected amine intermediate from Step 2 (1 eq), the E3 ligase ligand with a carboxylic acid handle (1.1 eq), PyBOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Step 4: Purification and Characterization:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details how to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the PROTAC-containing medium.
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.
Materials:
-
Cells co-expressing the POI fused to HaloTag® and the E3 ligase fused to NanoLuc® luciferase.
-
PROTAC stock solution (in DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cell suspension and incubate at 37°C for 1 hour to allow for labeling of the HaloTag®-POI fusion protein.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Dispense the cells into the wells of the 96-well plate.
-
Add the PROTAC dilutions to the wells. Include a vehicle control.
-
Incubate at 37°C for the desired time (e.g., 2 hours).
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate (donor) according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Immediately measure the donor emission (~460 nm) and the acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Correct the ratios by subtracting the average ratio of the vehicle control.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.
-
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilicity, and the inclusion of a biotin handle make it a powerful tool for both the synthesis of effective protein degraders and the subsequent elucidation of their mechanism of action. While the rational design of PROTACs remains a complex challenge, a systematic approach to linker selection and the use of robust experimental protocols, such as those outlined in this guide, are essential for advancing this promising therapeutic modality. Further research and the publication of quantitative data for PROTACs utilizing specific linkers like this compound will undoubtedly accelerate the development of novel and effective protein-degrading drugs.
References
The Strategic Application of Biotin-PEG5-NH-Boc in Modern Biochemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG5-NH-Boc is a versatile heterobifunctional linker molecule that has gained significant traction in the fields of biochemistry and drug development. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NH-Boc) for controlled chemical conjugation, makes it an invaluable tool for a range of sophisticated applications.[1][2][3] The PEG spacer not only improves the hydrophilicity of molecules it is conjugated to but also provides flexibility, which is crucial in applications such as targeted protein degradation.[1]
This technical guide explores the core applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in bioconjugation and labeling for detection and purification assays. We will provide detailed experimental protocols, quantitative data considerations, and visual diagrams of key workflows and pathways to facilitate its practical implementation in the laboratory.
Core Applications of this compound
The primary applications of this compound stem from its identity as a PEG-based linker.[2] After deprotection of the Boc group to reveal a primary amine, the molecule can be readily conjugated to other molecules of interest.
-
PROTAC Synthesis: this compound is frequently used as a component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The biotin group in these constructs can serve as a chemical handle for purification or as a tool for studying the PROTAC's mechanism of action, for example, in pull-down assays.
-
Bioconjugation and Labeling: The biotin moiety allows for strong and specific binding to streptavidin and avidin, a principle widely used in various detection and purification systems. By conjugating the deprotected Biotin-PEG5-Amine to proteins, peptides, or other biomolecules, researchers can create biotinylated probes for use in:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Immunohistochemistry (IHC)
-
Western Blotting
-
Affinity Chromatography and Purification
-
Flow Cytometry
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for interaction studies.
-
-
Drug Delivery and Targeting: The PEG component of the linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability. The biotin can also be used as a targeting ligand in specific contexts where cells or tissues overexpress biotin receptors.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H50N4O9S | |
| Molecular Weight | 606.77 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Solid | |
| Storage Condition | -20°C |
Experimental Protocols
The utility of this compound begins with the deprotection of the tert-butyloxycarbonyl (Boc) group to expose the primary amine. This amine can then be used in subsequent conjugation reactions.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Biotin-PEG5-Amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL DCM per 100 mg of linker).
-
Add an excess of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG5-Amine. The product should be verified by mass spectrometry.
Protocol 2: Protein Biotinylation using an NHS-Ester Activated Moiety
This protocol is a representative example of how the deprotected Biotin-PEG5-Amine could be used. First, the amine would be reacted with an NHS-ester crosslinker (e.g., to attach it to a PROTAC ligand). For direct protein labeling, an NHS-ester derivative of Biotin-PEG5 would be used. The following is a general protocol for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).
-
Biotin-PEG-NHS ester (dissolved immediately before use in an organic solvent like DMSO or DMF).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Add a 20-fold molar excess of the biotin reagent to the protein solution. The ratio can be adjusted to achieve the desired level of biotinylation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Remove the excess, unreacted biotin reagent and reaction byproducts by gel filtration (desalting column) or dialysis.
-
The degree of biotin incorporation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by the biotinylated protein.
Quantitative Data in PROTAC Applications
When this compound is incorporated into a PROTAC, several quantitative metrics are used to evaluate the PROTAC's efficacy. The table below summarizes these key parameters. (Note: The values are representative examples and will vary depending on the specific PROTAC, target protein, and cell line).
| Metric | Description | Representative Value Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | 80 - 99% |
| Ternary Complex Kd | The dissociation constant for the binding of the PROTAC to both the target protein and the E3 ligase. | 10 - 500 nM |
| Binary Binding (POI) Kd | The dissociation constant for the binding of the PROTAC to the Protein of Interest (POI). | 5 - 200 nM |
| Binary Binding (E3) Kd | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 50 - 1000 nM |
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language can effectively illustrate the complex biochemical processes involving this compound.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, which leverages the cell's own ubiquitin-proteasome system.
Caption: The catalytic cycle of a PROTAC molecule.
Experimental Workflow for Protein Biotinylation
The diagram below outlines the key steps in a typical protein biotinylation experiment, from initial setup to final analysis.
Caption: A typical workflow for protein biotinylation.
Conclusion
This compound is a powerful and adaptable linker that serves as a cornerstone for advanced biochemical and therapeutic strategies. Its application in PROTAC development is driving new paradigms in targeted protein degradation, while its utility in bioconjugation continues to support a wide array of diagnostic and research applications. By understanding its chemical properties and mastering the associated experimental protocols, researchers can fully leverage this molecule to accelerate their scientific discoveries and the development of novel therapeutics.
References
Biotin-PEG5-NH-Boc in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tripartite Advantage of Biotin-PEG5-NH-Boc
In the landscape of targeted drug delivery, the precision of targeting moieties, the biocompatibility of linkers, and the efficiency of drug conjugation are paramount. This compound is a heterobifunctional linker that strategically combines three key components to address these critical aspects: a biotin molecule for active targeting, a polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and a Boc-protected amine for versatile conjugation. This guide provides an in-depth technical overview of this compound, its physicochemical properties, and its application in the development of targeted therapeutics, supported by experimental methodologies and quantitative data.
The overexpression of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells presents a unique opportunity for targeted therapy.[1][2][3] Biotin, a vitamin essential for cell growth, is avidly taken up by these rapidly proliferating cells.[4] By conjugating therapeutic agents to biotin, it is possible to achieve selective delivery to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[1]
The incorporation of a PEG spacer further refines the drug delivery vehicle. PEGylation is a well-established strategy to improve the solubility and stability of therapeutic molecules. The hydrophilic PEG chain creates a hydration shell that can shield the drug from enzymatic degradation and reduce immunogenicity, leading to a prolonged circulation half-life. The "5" in PEG5 denotes five repeating units of ethylene glycol, providing an optimal spacer length to facilitate the interaction between biotin and its receptor without steric hindrance.
Finally, the Boc-protected amine group offers a stable yet readily de-protectable handle for covalent conjugation to a wide array of therapeutic payloads, including small molecule drugs, peptides, and nanoparticles. This versatility makes this compound a valuable tool in the design of sophisticated drug delivery systems.
Physicochemical Properties and Structure
This compound is a well-defined chemical entity with properties that make it highly suitable for bioconjugation and subsequent in vivo applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₅₀N₄O₉S | |
| Molecular Weight | 606.77 g/mol | |
| CAS Number | 189209-28-7 | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | -20°C, desiccated and protected from light |
The structure of this compound is modular, with each component serving a distinct purpose in the context of targeted drug delivery.
Mechanism of Action: Receptor-Mediated Endocytosis
The primary mechanism by which biotin-conjugated therapeutics enter target cells is through receptor-mediated endocytosis. This process is initiated by the binding of the biotin moiety to its receptor on the cell surface.
Upon binding, the cell membrane begins to invaginate, forming a clathrin-coated pit, which eventually buds off to become a clathrin-coated vesicle inside the cell. This vesicle then fuses with an early endosome, where the acidic environment can facilitate the cleavage of the linker and the release of the active drug. The released drug can then interact with its intracellular target, leading to therapeutic effects such as apoptosis.
Quantitative Data in Biotin-Targeted Drug Delivery
The efficacy of biotin-targeted drug delivery systems is often evaluated through quantitative measures such as drug loading efficiency and in vitro cytotoxicity.
Table 2: Representative Drug Loading and Encapsulation Efficiency of Biotinylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Biotin-PEG-PCL Micelles | Paclitaxel | 10 (wt%) | Not Reported | |
| Biotinylated BRNPs | Doxorubicin | Not Reported | ~100 | |
| PLGA-PEG-Biotin | Lutein | Not Reported | ~75 |
Table 3: In Vitro Cytotoxicity (IC₅₀) of Biotin-Targeted Anticancer Agents
| Cell Line | Compound | IC₅₀ (µM) | Reference(s) |
| HeLa | Biotin-SN38-Valproic Acid Conjugate 9 | 0.046 | |
| A2780 | CPT-PEG-Biotin | 0.015 | |
| A2780/AD (Resistant) | CPT-PEG-Biotin | 0.091 | |
| Ovarian Cancer Cells | Seleno-biotin Compound 2 | ~1-5 | |
| HT29 | Biotinylated Platinum(IV) Complex 2 | 0.018 | |
| MCF-7 | Biotinylated Platinum(IV) Complex 4 | 0.05 |
Experimental Protocols
The development and evaluation of drug delivery systems utilizing this compound involve a series of well-defined experimental procedures.
General Workflow for Development
Protocol for Drug Conjugation to this compound
This protocol outlines the general steps for conjugating a drug with a carboxylic acid group to this compound.
-
Deprotection of the Boc Group:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the deprotected Biotin-PEG5-NH₂.
-
Confirm deprotection using techniques like NMR or mass spectrometry.
-
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the drug in an anhydrous solvent (e.g., DMF or DMSO).
-
Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the drug.
-
-
Conjugation Reaction:
-
Add the deprotected Biotin-PEG5-NH₂ to the activated drug solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Purify the resulting conjugate using techniques such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final Biotin-PEG5-Drug conjugate using NMR, mass spectrometry, and HPLC.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Biotin-PEG-Drug conjugate, the unconjugated drug, and a vehicle control in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Protocol for Cellular Uptake by Confocal Microscopy
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
-
Treatment with Fluorescently Labeled Conjugate:
-
Treat the cells with a fluorescently labeled version of the Biotin-PEG-Drug conjugate (e.g., conjugated to FITC or a similar fluorophore) at a predetermined concentration.
-
For competition assays, pre-incubate a set of cells with an excess of free biotin for 1 hour before adding the fluorescent conjugate.
-
Incubate for 1-4 hours at 37°C.
-
-
Cell Staining:
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the fluorescent conjugate using a confocal laser scanning microscope.
-
Downstream Signaling and Therapeutic Outcomes
The delivery of a cytotoxic agent to a cancer cell via a biotin-targeted system can trigger a cascade of downstream signaling events, ultimately leading to apoptosis.
For instance, the delivery of a DNA-damaging agent can activate the p53 tumor suppressor pathway, while a microtubule-stabilizing agent can activate the JNK/c-Jun/AP-1 signaling pathway. Both pathways can converge on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program. Additionally, some biotinylated compounds have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS).
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the development of targeted drug delivery systems. Its tripartite structure provides a robust platform for conjugating a wide range of therapeutic agents and delivering them specifically to cancer cells that overexpress biotin receptors. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and in vitro evaluation of these promising therapeutics.
Future research in this area will likely focus on the development of multi-targeted systems, where nanoparticles are functionalized with biotin and other targeting ligands to further enhance specificity. Additionally, the design of stimuli-responsive linkers that release the drug only in the tumor microenvironment will continue to be an area of active investigation. As our understanding of the molecular mechanisms of cancer progresses, the targeted delivery of novel therapeutic payloads using linkers like this compound will undoubtedly play a crucial role in the future of personalized medicine.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. A chemical biology approach reveals a dependency of glioblastoma on biotin distribution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotin-Avidin Interaction with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This exceptionally high affinity, coupled with the specificity of the interaction, has made the biotin-avidin system a cornerstone of numerous applications in biotechnology, diagnostics, and drug delivery.[3][4] The introduction of Polyethylene Glycol (PEG) linkers to biotin further enhances the utility of this system by improving solubility, reducing steric hindrance, and providing a flexible spacer arm.[5] This guide provides a comprehensive technical overview of the biotin-avidin interaction, the role of PEG linkers, quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The Core Interaction: Biotin and Avidin/Streptavidin
Avidin, a glycoprotein found in egg whites, and its bacterial analogue, streptavidin, are tetrameric proteins, with each subunit capable of binding one molecule of biotin. This tetravalency allows for significant signal amplification in detection assays and the creation of complex molecular architectures. The binding pocket for biotin is deep within the protein structure, contributing to the remarkable stability and slow dissociation rate of the complex. The interaction is characterized by a network of hydrogen bonds and van der Waals interactions, resulting in a highly stable complex that is resistant to changes in pH, temperature, and denaturing agents.
While both avidin and streptavidin exhibit high affinity for biotin, streptavidin is often preferred in research and clinical applications due to its lower non-specific binding, attributed to its lack of glycosylation. NeutrAvidin, a deglycosylated form of avidin, also offers reduced non-specific binding.
The Role of PEG Linkers
Polyethylene Glycol (PEG) is a hydrophilic and flexible polymer that can be conjugated to biotin to create biotin-PEG linkers. These linkers offer several advantages:
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the biotin moiety from the molecule to which it is attached. This separation minimizes the potential for the larger molecule to interfere with the binding of biotin to the deep binding pocket of avidin or streptavidin.
-
Increased Solubility: PEGylation enhances the water solubility of biotinylated molecules, which is particularly beneficial when working with hydrophobic compounds or creating aqueous-based assays.
-
Improved Bioavailability and Pharmacokinetics: In drug delivery applications, PEGylation can increase the circulation half-life of biotinylated therapeutics by shielding them from enzymatic degradation and reducing renal clearance.
-
Controlled Spacing: The length of the PEG linker can be precisely controlled, allowing for the optimization of assays and the design of molecular constructs with specific spatial arrangements.
The choice of PEG linker length is critical. Shorter linkers may not provide sufficient separation, while excessively long linkers can sometimes lead to reduced binding efficiency or altered pharmacokinetics.
Quantitative Data
The following tables summarize key quantitative data for the biotin-avidin/streptavidin interaction, including the influence of PEG linkers.
Table 1: Thermodynamic Parameters of Biotin-Streptavidin Interaction at Various Temperatures
| Temperature (°C) | Dissociation Constant (KD) (M) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |
| 2 | 1.0 x 10-9 | 5.0 | 16.8 | -11.8 |
| 10 | 1.0 x 10-9 | 1.5 | 13.5 | -12.0 |
| 15 | 1.0 x 10-8 | -1.0 | 11.2 | -12.2 |
| 20 | 1.0 x 10-8 | -3.5 | 9.0 | -12.5 |
| 25 | 1.0 x 10-7 | -6.0 | 6.8 | -12.8 |
| 30 | 1.0 x 10-6 | -8.5 | 4.5 | -13.0 |
| 35 | 1.0 x 10-5 | -11.0 | 2.2 | -13.2 |
| 40 | 1.0 x 10-4 | -13.5 | 0.0 | -13.5 |
Note: Thermodynamic parameters can vary depending on the specific experimental conditions (e.g., buffer, pH).
Table 2: Kinetic Parameters of Biotin-Avidin/Streptavidin Interaction
| Interacting Pair | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Constant (KD) (M) |
| Biotin - Avidin | 7.0 x 107 | 8.0 x 10-6 | 1.1 x 10-13 |
| Biotin - Streptavidin | 2.0 x 106 | 3.0 x 10-6 | 1.5 x 10-12 |
Table 3: Effect of PEG Linker Length on Biotin-Avidin Binding
| Biotinylated Molecule | Dissociation Constant (KD) (M) | Notes |
| Biotin | ~10-15 | Free biotin |
| Biotin-PEG2 | Not specified, but binds the most avidin with fast kinetics | Short PEG linker enhances binding compared to no linker in some contexts. |
| Biotin-PEG11 | Not specified, but shows increased availability at higher concentrations | Longer PEG linker can self-assemble at higher concentrations, affecting binding. |
| Biotin-PEG (588 g/mol ) | ~10-8 | Stoichiometry of 4:1 (biotin:avidin) |
| Biotin-PEG (3400 g/mol ) | ~10-8 | Stoichiometry of 4:1 (biotin:avidin) |
| Biotin-PEG (5000 g/mol ) | ~10-8 | Stoichiometry of 1:1 (biotin:avidin), suggesting steric hindrance from the long PEG chain. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for studying the biotin-avidin interaction.
Protocol 1: Biotinylation of Antibodies
This protocol describes the covalent attachment of biotin to an antibody using an N-hydroxysuccinimide (NHS)-activated biotin reagent.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-activated biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-3 mg/mL in an amine-free buffer like PBS, pH 7.4. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS-biotin.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated biotin in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Slowly add the dissolved biotin reagent to the antibody solution. The molar ratio of biotin to antibody typically ranges from 5:1 to 30:1 and should be optimized for each antibody. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring, protected from light.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS-biotin. Incubate for an additional 10-30 minutes at room temperature.
-
Purification: Remove unbound biotin by either dialysis against PBS or by using a desalting column equilibrated with PBS.
-
Concentration Determination: Measure the absorbance of the biotinylated antibody solution at 280 nm to determine its concentration.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with Avidin-Biotin Complex (ABC) Detection
This protocol outlines a direct ELISA using a biotinylated primary antibody and an avidin-enzyme conjugate for signal amplification.
Materials:
-
Antigen-coated microtiter plate
-
Biotinylated primary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the antigen of interest in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the biotinylated primary antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol describes the capture of a biotinylated ligand on a streptavidin-coated sensor chip for kinetic analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Streptavidin
-
Biotinylated ligand
-
Analyte of interest
-
Running buffer (e.g., HBS-EP)
-
Immobilization buffers (e.g., NHS/EDC for amine coupling of streptavidin)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Streptavidin Immobilization: Immobilize streptavidin onto the sensor chip surface. A common method is amine coupling to a carboxylated sensor surface (e.g., CM5 chip) using NHS/EDC chemistry. Alternatively, pre-functionalized streptavidin sensor chips are commercially available.
-
Biotinylated Ligand Capture: Inject the biotinylated ligand over the streptavidin-coated surface. The high-affinity interaction will result in the stable capture of the ligand.
-
Analyte Injection: Inject a series of concentrations of the analyte over the ligand-captured surface. The association and dissociation of the analyte are monitored in real-time as a change in the SPR signal.
-
Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection. The strong biotin-streptavidin bond remains intact during this process.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Protocol 4: Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy
AFM can be used to measure the unbinding force of a single biotin-avidin complex.
Materials:
-
Atomic Force Microscope
-
AFM tips and a suitable substrate (e.g., mica)
-
Biotin with a linker for tip functionalization
-
Avidin or streptavidin for substrate functionalization
-
Chemicals for surface functionalization (e.g., silanes, crosslinkers)
Procedure:
-
Tip Functionalization: Covalently attach biotin molecules to the AFM tip via a flexible linker (e.g., PEG).
-
Substrate Functionalization: Immobilize avidin or streptavidin molecules on the substrate surface.
-
Force Measurements:
-
Bring the biotin-functionalized tip into contact with the avidin-coated surface to allow for the formation of a biotin-avidin bond.
-
Retract the tip from the surface at a constant velocity.
-
The force required to rupture the bond is measured by the deflection of the cantilever.
-
-
Data Analysis: Collect a large number of force-distance curves. The unbinding forces will appear as distinct peaks in a histogram, from which the most probable unbinding force of a single molecular interaction can be determined.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biotin-avidin interaction.
Signaling Pathway: Biotin-Receptor Mediated Endocytosis
Biotinylated ligands can be used to target cells that overexpress biotin receptors, leading to their internalization via receptor-mediated endocytosis.
Caption: Biotin-receptor mediated endocytosis pathway.
Signaling Pathway: Biotin-Dependent Carboxylase Activity
Biotin is an essential cofactor for carboxylase enzymes, which are crucial in metabolic pathways such as fatty acid synthesis.
Caption: Mechanism of a biotin-dependent carboxylase.
Experimental Workflow: Pre-targeting Strategy in Cancer Therapy
The biotin-avidin system is utilized in pre-targeting strategies to enhance the delivery of therapeutic agents to tumors while minimizing systemic toxicity.
Caption: Three-step pre-targeting cancer therapy workflow.
Logical Relationship: Factors Influencing Biotin-Avidin Interaction with PEG Linkers
This diagram illustrates the key factors that researchers and drug developers must consider when utilizing the biotin-avidin system with PEG linkers.
Caption: Factors influencing the biotin-avidin interaction.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Preparation of oleylethylene glycol-sreptavidin surfaces for SPR [protocols.io]
- 3. An innovative pre-targeting strategy for tumor cell specific imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
Solubility of Biotin-PEG5-NH-Boc in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG5-NH-Boc in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document leverages information from structurally analogous compounds to provide a robust predictive assessment. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific laboratory conditions.
Predicted Solubility Profile
The molecular structure of this compound, featuring a biotin moiety, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, suggests a favorable solubility profile in a range of common organic solvents. Generally, biotin-PEG linkers are soluble in water, aqueous buffers, chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]. Their solubility may be more limited in alcohols, toluene, and ether[1]. The PEG component significantly enhances the solubility of the parent molecule.
Based on the properties of similar PEGylated molecules, the following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Readily Soluble | The polar nature of the PEG chain and the amide linkages are expected to interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM) | Readily Soluble | Many PEGylated compounds exhibit good solubility in chlorinated solvents[1]. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Solubility in alcohols can be limited for some biotin-PEG compounds[1]. |
| Ethers | Diethyl Ether | Sparingly Soluble | PEG compounds generally show low solubility in ether. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | The hydrophilic nature of the PEG chain and the polar biotin and Boc-amine groups are incompatible with non-polar hydrocarbon solvents[1]. |
Note: This data is predictive and should be confirmed experimentally.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following modified shake-flask method is recommended. This protocol is adapted from standard methodologies for small molecule solubility assessment.
Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective organic solvent to be tested. "Excess" means that undissolved solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
-
Sample Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the detector response against the known concentrations of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visual Representations
Caption: Workflow for determining the quantitative solubility of this compound.
Caption: Relationship between molecular structure and predicted solubility.
Conclusion
While direct, published quantitative data on the solubility of this compound is scarce, a strong predictive assessment can be made based on its structural components and the known behavior of similar PEGylated molecules. It is anticipated to be readily soluble in polar aprotic and chlorinated organic solvents, with limited solubility in nonpolar solvents. For applications requiring precise concentration data, it is imperative that researchers perform their own quantitative solubility assessments using a robust and validated method, such as the HPLC-based protocol detailed in this guide.
References
Biotin-PEG5-NH-Boc: A Technical Guide to Safe Handling and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Biotin-PEG5-NH-Boc, a heterobifunctional linker molecule widely utilized in biomedical research and drug development. The guide details the chemical properties, safety and handling procedures, and key applications of this reagent, with a focus on bioconjugation and its role as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for Boc deprotection and protein biotinylation are provided, alongside illustrative diagrams to clarify workflows and mechanisms of action. This document is intended to equip researchers with the necessary information for the safe and effective use of this compound in the laboratory.
Chemical and Physical Properties
This compound is a chemical compound that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation reactions.
| Property | Value | Source |
| Chemical Formula | C27H50N4O9S | [1] |
| Molecular Weight | 606.77 g/mol | [1] |
| CAS Number | 189209-28-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous solutions. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as other PEGylated biotin and Boc-protected molecules, indicate a low hazard profile. These compounds are generally not classified as hazardous substances. However, standard laboratory safety precautions should always be observed.
| Hazard Category | Recommendation |
| Acute Toxicity | Not expected to be acutely toxic. In case of ingestion, seek medical advice. |
| Skin Corrosion/Irritation | Not expected to be a skin irritant. In case of contact, wash with soap and water. |
| Eye Damage/Irritation | May cause mild eye irritation. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Sensitization | Avoid inhalation of dust. Use in a well-ventilated area. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, a particulate respirator may be used.
Storage and Stability:
-
Store in a cool, dry, and dark place.
-
Recommended long-term storage at -20°C.
-
The Boc protecting group is sensitive to acidic conditions.
-
PEG chains can be susceptible to oxidation over long periods.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Boc Deprotection to Expose the Primary Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM or 1,4-dioxane (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For applications requiring the free amine (and not the TFA salt), redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer to yield the deprotected Biotin-PEG5-NH₂.
Workflow for Boc Deprotection:
Caption: Workflow for the acidic deprotection of this compound.
Protein Labeling via Amine Coupling (Post-Deprotection)
Once the Boc group is removed, the exposed primary amine of Biotin-PEG5-NH₂ can be conjugated to proteins, typically through the formation of a stable amide bond with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on the protein. This protocol describes a general procedure for labeling a protein with an amine-reactive crosslinker, which can be adapted for coupling with the deprotected Biotin-PEG5-NH₂.
Materials:
-
Deprotected Biotin-PEG5-NH₂
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-activated crosslinker (if the protein does not have an activated carboxyl group)
-
Desalting column or dialysis cassette
Protocol:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines (e.g., Tris), exchange it with a suitable buffer using a desalting column or dialysis.
-
Activate the carboxyl groups on the protein using a suitable carbodiimide and NHS if necessary, following established protocols.
-
Dissolve the deprotected Biotin-PEG5-NH₂ in a small amount of an appropriate organic solvent (e.g., DMSO) and then add it to the protein solution. The molar ratio of the biotin linker to the protein will need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.
-
Remove the excess, unreacted biotin linker by dialysis or using a desalting column.
-
Determine the degree of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Applications in Research and Drug Development
Use in Proteolysis Targeting Chimeras (PROTACs)
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The biotin moiety can be used as an affinity tag for purification or in pull-down assays to study the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
PROTAC Mechanism of Action:
References
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] This technical guide delves into the core principles of PROTAC linkers, providing quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[3] The linker plays a pivotal role in this process by dictating the distance, orientation, and flexibility of the two protein-binding ligands.[4] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or result in a non-productive arrangement where ubiquitination is inefficient.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has profound implications for a PROTAC's biological activity and physicochemical properties.
1. Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation. However, they are generally hydrophobic, which can negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains: The inclusion of ethylene glycol units increases the hydrophilicity of the linker, which can improve the solubility and cell permeability of the PROTAC molecule. PEG linkers are widely used and their length can be easily tuned.
2. Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
3. "Smart" or Functional Linkers: This emerging class of linkers is designed to respond to specific stimuli or to have intrinsic biological activity. Examples include photoswitchable linkers that can be activated by light or linkers that are cleaved by specific enzymes, allowing for targeted release of the PROTAC.
Impact of Linker Properties on PROTAC Efficacy: A Quantitative Perspective
The length and composition of the linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair. Systematic studies have demonstrated that even minor modifications to the linker can have a dramatic impact on degradation potency (DC50) and maximal degradation (Dmax).
Linker Length
A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unproductive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase. The optimal linker length is highly dependent on the specific proteins involved.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 | <20 | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | ~10 | >90 | |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG | 4 | >1000 | - | |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG | 8 | ~100 | ~70 |
Linker Composition
The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.
| PROTAC Series | Linker Composition | Permeability (PAMPA, 10⁻⁶ cm/s) | Cellular Activity (Ratio in cellulo/in vitro) | Reference |
| VHL-based PROTACs | Flexible Aliphatic | Low | High | |
| VHL-based PROTACs | Folded Conformation (low 3D PSA) | High | Low | |
| CRBN-based PROTACs | Amide-containing | Low | - | |
| CRBN-based PROTACs | Ester-containing (replaces amide) | Increased (1.5 to 10-fold) | Improved |
Experimental Protocols for PROTAC Linker Evaluation
The development of a successful PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments used to assess PROTACs with different linkers.
PROTAC Synthesis (Click Chemistry Example)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient "click chemistry" reaction commonly used for the convergent synthesis of PROTACs.
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O or DMF)
-
Analytical and preparative HPLC
-
Mass spectrometer (MS)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for Determination of DC50 and Dmax
Western blotting is the gold standard for quantifying the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the signal.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Immobilization buffer and running buffer
-
Purified, biotinylated E3 ligase
-
Purified POI
-
PROTAC
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KDbinary).
-
-
Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations and pre-incubate each with a near-saturating concentration of the POI.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the ternary binding affinity (KDternary).
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTAC
-
Matched buffer
Procedure:
-
Sample Preparation: Prepare the protein and ligand solutions in the same matched buffer to minimize heats of dilution. The ligand concentration in the syringe should be 10-20 times the molar concentration of the macromolecule in the cell.
-
Binary Titration:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
-
Ternary Titration:
-
To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, saturate the PROTAC with the E3 ligase and titrate this complex with the POI.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the thermodynamic parameters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC solution
-
Phosphate-buffered saline (PBS)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Assay Setup:
-
Add buffer to the acceptor plate wells.
-
Add the PROTAC solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
PROTAC solution
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the receiver compartment at specified time points.
-
-
Quantification: Measure the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Conclusion
The linker is a critical and highly tunable component of a PROTAC molecule that significantly influences its biological activity and therapeutic potential. A deep understanding of the interplay between linker length, composition, and flexibility is paramount for the rational design of effective and selective protein degraders. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to systematically optimize PROTAC linkers and accelerate the development of this promising new class of medicines. The continued exploration of "linkerology" will undoubtedly unlock new therapeutic opportunities and pave the way for the next generation of targeted protein degradation therapies.
References
Methodological & Application
Application Notes and Protocols: Biotin-PEG5-NH-Boc Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Biotin-PEG5-NH-Boc in the biotinylation of molecules containing primary amines. This process is a cornerstone of bioconjugation techniques, enabling the specific labeling of proteins, antibodies, and other macromolecules for detection, purification, and targeted delivery applications.
Introduction
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to avidin and streptavidin with a flexible polyethylene glycol (PEG) spacer and a protected primary amine. The PEG spacer enhances the water solubility of the conjugate and minimizes steric hindrance.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, two-step conjugation strategy. First, the Boc group is removed to expose the reactive primary amine. This amine can then be conjugated to a target molecule, often through the formation of a stable amide bond with an activated carboxyl group. This methodology is widely employed in drug development for creating antibody-drug conjugates (ADCs), in proteomics for studying protein-protein interactions, and in diagnostics for the development of sensitive assays.[][3]
Reaction Overview
The overall process involves two key stages:
-
Boc Deprotection: The removal of the Boc protecting group from this compound to yield the reactive Biotin-PEG5-NH2. This is typically achieved under acidic conditions.
-
Amine Coupling: The conjugation of the deprotected Biotin-PEG5-NH2 to a target molecule containing a primary amine-reactive functional group, most commonly an N-hydroxysuccinimide (NHS)-activated carboxyl group.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 5 mL of DCM, add 5 mL of TFA.[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess TFA), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Biotin-PEG5-NH₂.
-
The crude product can be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Quantitative Data Summary: Boc Deprotection
| Parameter | Value/Range | Reference |
| Solvent | Dichloromethane (DCM) | |
| Reagent | Trifluoroacetic Acid (TFA) | |
| TFA:DCM Ratio | 1:1 (v/v) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 2 hours | |
| Work-up | Aqueous wash with NaHCO₃ |
Protocol 2: Biotinylation of a Protein via EDC/NHS Coupling
This protocol describes the conjugation of the deprotected Biotin-PEG5-NH₂ to a protein with available carboxyl groups using a two-step EDC/NHS chemistry. This method activates the carboxyl groups on the protein first, which then react with the primary amine of the biotin linker.
Materials:
-
Protein to be biotinylated (in a non-amine, non-carboxylate buffer, e.g., MES buffer)
-
Biotin-PEG5-NH₂ (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with Biotin-PEG5-NH₂
-
Immediately after activation, remove excess EDC and NHS byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Dissolve the Biotin-PEG5-NH₂ in the Coupling Buffer.
-
Add the deprotected biotin linker to the activated protein solution. A 10 to 50-fold molar excess of the biotin linker over the protein is recommended as a starting point. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
Quantitative Data Summary: Protein Biotinylation
| Parameter | Value/Range | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Activation Buffer pH | 6.0 | |
| Coupling Buffer pH | 7.2 - 7.5 | |
| EDC Molar Excess | 10-fold | |
| NHS/Sulfo-NHS Molar Excess | 25-fold | |
| Biotin-PEG5-NH₂ Molar Excess | 10 to 50-fold | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Time | 2 hours at RT or overnight at 4°C |
Protocol 3: Purification of Biotinylated Protein
This protocol describes the purification of the biotinylated protein using streptavidin affinity chromatography to separate it from the unbiotinylated protein and excess reagents.
Materials:
-
Streptavidin agarose resin or pre-packed columns
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: Due to the strong biotin-streptavidin interaction, harsh denaturing conditions are often required for elution. A common elution buffer is 8 M Guanidine-HCl, pH 1.5. Alternatively, for applications where the protein needs to remain functional, elution with excess free biotin (e.g., 2-10 mM biotin in PBS) at elevated temperatures can be attempted, although this is often less efficient.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)
Procedure:
-
Equilibrate the streptavidin column with 5-10 column volumes of Binding/Wash Buffer.
-
Apply the quenched reaction mixture from Protocol 2 to the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-biotinylated protein and other impurities.
-
Elute the biotinylated protein using the chosen Elution Buffer. Collect fractions.
-
If using a low pH elution buffer, immediately neutralize the collected fractions by adding Neutralization Buffer.
-
Desalt the purified protein fractions into a suitable storage buffer using a desalting column or dialysis.
Quantitative Data Summary: Affinity Purification
| Parameter | Value/Range | Reference |
| Binding Buffer | PBS, pH 7.4 | |
| Wash Volume | 10 - 20 column volumes | |
| Elution Buffer (Denaturing) | 8 M Guanidine-HCl, pH 1.5 | |
| Elution Buffer (Competitive) | 2 - 10 mM Biotin in PBS |
Analysis of Biotinylation
The success of the biotinylation reaction can be assessed by several methods:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the biotin-PEG linker and determine the number of biotin molecules per protein.
-
Western Blot: The biotinylated protein can be detected on a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
ELISA: An enzyme-linked immunosorbent assay can be used to quantify the amount of biotinylated protein.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a colorimetric method to estimate the degree of biotin incorporation.
Applications in Drug Development and Research
-
Targeted Drug Delivery: Biotinylated antibodies or ligands can be used to deliver drugs, toxins, or imaging agents specifically to cells that overexpress biotin receptors, such as many cancer cells.
-
Protein-Protein Interaction Studies: Biotinylated "bait" proteins can be immobilized on streptavidin-coated surfaces to capture interacting "prey" proteins from cell lysates.
-
Immunoassays: The high-affinity biotin-streptavidin interaction is utilized to develop highly sensitive diagnostic assays, such as ELISA and flow cytometry.
-
Purification of Recombinant Proteins: Site-specific enzymatic biotinylation of a target protein allows for its efficient purification from complex mixtures.
Visualizations
Caption: Boc Deprotection Workflow.
Caption: Amine Coupling Workflow.
Caption: Pull-down Assay Workflow.
References
Application Notes and Protocols: EDC Coupling with Biotin-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Biotin-PEG5-NH-Boc to a carboxyl-containing molecule or surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process involves the deprotection of the Boc (tert-butyloxycarbonyl) group from the biotin-PEG linker to expose a primary amine, followed by the EDC/NHS-mediated coupling of this amine to a carboxyl group. This method is widely applicable for the biotinylation of proteins, peptides, nanoparticles, and other research tools, enabling their use in a variety of bioassays and purification systems based on the high-affinity interaction between biotin and streptavidin/avidin.
The PEG5 (pentaethylene glycol) spacer arm provides several advantages, including increased water solubility, reduced steric hindrance for biotin-streptavidin binding, and minimized non-specific interactions. The Boc protecting group ensures that the primary amine of the biotin-PEG linker is selectively available for coupling only after a controlled deprotection step, preventing unwanted side reactions.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the protocol. These values are illustrative and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each specific application.
Table 1: Boc Deprotection Efficiency
| Parameter | Value | Method of Determination |
| Deprotection Efficiency | >95% | Kaiser Test / TNBSA Assay |
| Purity of Deprotected Amine | High | HPLC |
Table 2: EDC/NHS Coupling Efficiency
| Parameter | Value | Method of Determination |
| Coupling Efficiency | 50-80% | HABA Assay / Fluorescence Quantitation |
| Stability of Amide Bond | High | HPLC-MS |
| Non-specific Binding | Low | Control Experiments |
Table 3: Characterization of Biotin-PEGylated Product
| Analytical Technique | Observation | Interpretation |
| HPLC | Shift in retention time | Successful conjugation |
| Mass Spectrometry | Increase in molecular weight corresponding to the mass of the biotin-PEG linker | Confirmation of covalent attachment |
| SDS-PAGE (for proteins) | Increase in apparent molecular weight | Successful biotinylation |
| Functional Assay (e.g., ELISA) | Preserved or slightly altered activity | Confirmation of retained biological function |
Experimental Protocols
This protocol is divided into two main stages: the deprotection of the Boc group from this compound and the subsequent EDC/NHS coupling to a carboxyl-containing molecule or surface.
Stage 1: Boc Deprotection of this compound
This procedure utilizes Trifluoroacetic acid (TFA) for the efficient removal of the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% (v/v) TFA in DCM.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (2-3 times).
-
The resulting product is the TFA salt of the deprotected Biotin-PEG5-Amine. This can be a viscous oil or a solid.
-
To obtain the free amine, dissolve the residue in a minimal amount of DCM or methanol and add a non-nucleophilic base such as DIPEA (2-3 equivalents) to neutralize the TFA salt. The pH should be adjusted to approximately 8.0-8.5. Alternatively, a basic workup with a mild aqueous base (e.g., saturated sodium bicarbonate) can be performed if the product is not water-soluble. For sensitive substrates, using a basic ion-exchange resin is also an effective method for neutralization.[1]
-
The deprotected and neutralized Biotin-PEG5-Amine is now ready for the EDC coupling reaction. It is recommended to use the deprotected product immediately.
Stage 2: EDC/NHS Coupling to a Carboxyl-Containing Molecule
This protocol describes the coupling of the deprotected Biotin-PEG5-Amine to a molecule or surface containing carboxyl groups (e.g., proteins, nanoparticles).
Materials:
-
Deprotected and neutralized Biotin-PEG5-Amine (from Stage 1)
-
Carboxyl-containing molecule (e.g., protein, peptide, carboxylated nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), freshly prepared
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS), freshly prepared
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or HEPES buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Protocol:
-
Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of 5-10 fold of EDC and NHS over the carboxyl groups is a common starting point. The molar ratio of EDC to NHS is typically around 1:1 to 1:2.[2] c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups by forming a more stable NHS-ester intermediate.[3]
-
Coupling Reaction: a. Immediately add the deprotected and neutralized Biotin-PEG5-Amine solution to the activated carboxyl-containing molecule. A molar excess of the amine (2-10 fold) over the carboxyl groups is recommended to drive the reaction to completion and minimize side reactions like polymerization of the carboxyl-containing molecule. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[4] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS-esters.
-
Purification: a. Remove unreacted biotin-PEG linker and byproducts using an appropriate purification method. b. For proteins, dialysis or size-exclusion chromatography is effective. c. For nanoparticles, centrifugation and resuspension can be used.
Mandatory Visualization
Caption: Experimental workflow for the two-stage Biotin-PEGylation protocol.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
References
Application Notes and Protocols for Antibody Labeling with Biotin-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides a versatile and robust system for the detection, purification, and immobilization of proteins, including antibodies.[1][2] The use of a polyethylene glycol (PEG) spacer, as in Biotin-PEG5-NH-Boc, offers significant advantages by increasing the hydrophilicity of the labeled antibody and reducing steric hindrance, thereby preserving its biological activity.[]
This document provides detailed protocols for the use of this compound, a biotinylation reagent featuring a five-unit PEG spacer and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and is readily removed under acidic conditions to reveal a primary amine, which can then be activated for conjugation to an antibody.[4][5] These application notes will guide the user through the entire workflow, from deprotection of the reagent to the characterization of the final biotinylated antibody.
Applications of Biotinylated Antibodies
Biotinylated antibodies are instrumental in a multitude of immunological assays and techniques, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used as detection antibodies, where a streptavidin-enzyme conjugate provides signal amplification for sensitive antigen quantification.
-
Western Blotting: For the detection of specific proteins on a membrane, followed by incubation with a streptavidin-conjugated enzyme for chemiluminescent or colorimetric detection.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the localization of antigens in tissue sections or cells.
-
Flow Cytometry: For the identification and sorting of specific cell populations based on cell surface markers.
-
Affinity Purification: For the isolation and enrichment of target antigens from complex biological samples using streptavidin-coated beads or resins.
-
Pull-Down Assays: To study protein-protein interactions by capturing the biotinylated antibody-antigen complex.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H50N4O9S |
| Molecular Weight | 606.78 g/mol |
| Spacer Arm Length | 24.8 Å (5 PEG units) |
| Reactive Group (after deprotection) | Primary Amine (-NH2) |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
Experimental Protocols
I. Workflow for Antibody Biotinylation with this compound
Caption: Overall workflow for antibody biotinylation.
II. Protocol for Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., a 1:1 ratio of TFA to DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the deprotected Biotin-PEG5-NH2.
III. Protocol for Activation of Biotin-PEG5-NH2 to an NHS Ester
This protocol describes the conversion of the primary amine to a more reactive N-hydroxysuccinimide (NHS) ester for efficient antibody conjugation.
Materials:
-
Biotin-PEG5-NH2 (from Protocol II)
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction vial
Procedure:
-
Dissolve Biotin-PEG5-NH2 in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of DSC or TSTU to the solution.
-
Add 2-3 equivalents of TEA or DIEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).
-
The resulting solution containing the activated Biotin-PEG5-NHS ester can be used directly in the next step. It is recommended to use the activated reagent immediately.
IV. Protocol for Antibody Biotinylation
This protocol details the conjugation of the activated Biotin-PEG5-NHS ester to the primary amines of the antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Activated Biotin-PEG5-NHS ester solution (from Protocol III)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Reaction tube
Procedure:
-
Prepare the antibody at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the antibody for reaction with the NHS ester.
-
Calculate the required amount of activated Biotin-PEG5-NHS ester. A molar excess of 10-30 fold of the biotin reagent to the antibody is a common starting point. The optimal ratio may need to be determined empirically for each antibody.
-
Slowly add the calculated volume of the Biotin-PEG5-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Table 1: Recommended Molar Ratios for Antibody Biotinylation
| Antibody Concentration | Molar Excess of Biotin-PEG5-NHS | Expected Degree of Labeling (Biotin:Ab) |
| 1-2 mg/mL | 10:1 | 2-4 |
| 1-2 mg/mL | 20:1 | 4-8 |
| 1-2 mg/mL | 30:1 | 6-12 |
Note: The optimal degree of labeling can vary depending on the antibody and its intended application. Over-labeling may lead to a loss of antibody activity.
V. Protocol for Purification of Biotinylated Antibody
This protocol describes the removal of unreacted biotinylation reagent and quenching buffer from the labeled antibody.
Materials:
-
Biotinylated antibody solution
-
Dialysis tubing or cassette (with appropriate molecular weight cut-off, e.g., 10 kDa)
-
Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure (Option 1: Dialysis):
-
Transfer the quenched reaction mixture into a dialysis cassette.
-
Dialyze against 1 L of PBS, pH 7.4, at 4°C.
-
Change the dialysis buffer at least three times over a period of 24 hours.
Procedure (Option 2: Size-Exclusion Chromatography):
-
Equilibrate the SEC column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (for spin columns) or collect the fractions (for gravity-flow columns). The biotinylated antibody will be in the eluate.
VI. Protocol for Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
Purified biotinylated antibody
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a HABA/Avidin solution according to the supplier's instructions.
-
In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm (A500_HABA/Avidin).
-
Add a known concentration of the biotinylated antibody to the HABA/Avidin solution and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm again (A500_sample). The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate the degree of biotinylation using the Beer-Lambert law and the change in absorbance, following the specific instructions of the HABA assay kit.
VII. Protocol for Characterization of Biotinylated Antibody Activity (ELISA)
An indirect ELISA can be performed to confirm that the biotinylated antibody retains its antigen-binding activity.
Materials:
-
Antigen specific to the antibody
-
Biotinylated antibody
-
Unlabeled primary antibody (as a control)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with the antigen at an appropriate concentration and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add serial dilutions of the biotinylated antibody and the unlabeled primary antibody (in separate wells) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
For the wells with the biotinylated antibody, add Streptavidin-HRP conjugate. For the wells with the unlabeled primary antibody, add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Compare the binding curves of the biotinylated and unlabeled antibodies to assess any change in binding affinity.
Signaling Pathway and Reaction Diagrams
References
Application Notes and Protocols for the Synthesis of Biotinylated Peptides using Biotin-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated peptides are invaluable tools in a wide range of biomedical research and drug development applications, including immunoassays, affinity purification, and targeted drug delivery. The covalent attachment of biotin to a peptide allows for highly specific and strong non-covalent interaction with streptavidin and avidin, enabling sensitive detection and robust immobilization. The incorporation of a polyethylene glycol (PEG) spacer, such as the PEG5 linker in Biotin-PEG5-NH-Boc, offers significant advantages by increasing the solubility of the final conjugate and reducing steric hindrance, thereby improving the accessibility of biotin for binding to streptavidin or avidin.
These application notes provide a detailed protocol for the synthesis of N-terminally biotinylated peptides utilizing this compound via solid-phase peptide synthesis (SPPS). The use of a Boc (tert-butyloxycarbonyl) protecting group on the amine of the PEG linker allows for its selective deprotection and subsequent coupling to the N-terminus of the resin-bound peptide.
Experimental Protocols
I. Synthesis of the Peptide Chain on Solid Support
This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for peptide amides)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue agitation or repeat the coupling step.
-
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
II. N-Terminal Biotinylation using this compound
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagents: HBTU or HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Deprotection reagent for Boc group: TFA (Trifluoroacetic acid) solution (e.g., 50% TFA in DCM)
Procedure:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection of the N-terminal amino acid as described in Protocol I, step 2.
-
Coupling of this compound:
-
Dissolve this compound (1.5-2 equivalents) in DMF.
-
Add HBTU/HATU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the this compound solution and pre-activate for 5-10 minutes.
-
Add the activated biotinylation reagent to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).
-
-
Boc Deprotection (Optional, if a free amine on the PEG linker is desired):
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[1]
-
Drain and wash the resin with DCM (3-5 times), followed by DMF (3-5 times).
-
III. Cleavage from Resin and Side-Chain Deprotection
Materials:
-
Biotinylated peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5 v/v) if the peptide sequence allows.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the biotinylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Incubate with occasional swirling for 2-4 hours at room temperature.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
IV. Purification and Analysis
Materials:
-
Crude biotinylated peptide
-
Solvents for HPLC: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
-
Use a suitable gradient of Solvent B to elute the peptide. A typical gradient is 5-95% Solvent B over 30-60 minutes.
-
Monitor the elution at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the biotinylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the biotinylated peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final biotinylated peptide as a white powder.
Data Presentation
Table 1: Reagent Quantities for Peptide Synthesis and Biotinylation (Example for 0.1 mmol scale)
| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 | 0.3-0.5 mmol |
| HBTU/HATU | 3-5 | 0.3-0.5 mmol | |
| DIPEA | 6-10 | 0.6-1.0 mmol | |
| Biotinylation | This compound | 1.5-2 | 0.15-0.2 mmol |
| HBTU/HATU | 1.5-2 | 0.15-0.2 mmol | |
| DIPEA | 3-4 | 0.3-0.4 mmol |
Table 2: Typical Yield and Purity of Biotinylated Peptides
| Parameter | Typical Range | Notes |
| Crude Peptide Yield | 70-90% | Dependent on peptide length and sequence. |
| Purity after HPLC | >95% | Can be optimized by adjusting HPLC conditions. |
| Overall Yield | 10-30% | Highly dependent on the number of coupling steps and purification efficiency. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of biotinylated peptides.
Signaling Pathway (Illustrative Example)
This diagram illustrates a hypothetical signaling pathway where a biotinylated peptide is used as a probe to study receptor-ligand interactions.
Caption: Using a biotinylated peptide to probe a signaling pathway.
References
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG5-NH-Boc is a versatile tool for the selective labeling of cell surface proteins. This reagent features a biotin moiety for high-affinity binding to streptavidin or avidin, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a Boc-protected amine for controlled conjugation. The PEG spacer increases the water solubility of the molecule, which is advantageous for labeling proteins on the cell surface without permeating the cell membrane.[1][2] The terminal tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under specific conditions to allow for subsequent conjugation to primary amines on target proteins. This controlled reactivity is particularly useful for multi-step labeling procedures or when the timing of the labeling is critical.
The primary application of this compound is in the biotinylation of cell surface proteins, a fundamental technique in cell biology, proteomics, and drug discovery. Biotinylation enables the study of protein localization, trafficking, and interactions. In drug development, it is instrumental in identifying and validating cell surface targets, understanding drug-target engagement, and developing targeted therapies.
Principle of the Method
The labeling process with this compound involves a two-step procedure. First, the Boc-protecting group on the terminal amine is removed. This deprotection step is critical and must be performed under conditions that maintain cell viability. Following deprotection, the now reactive primary amine of the Biotin-PEG5-NH2 can be chemically coupled to primary amines (e.g., on lysine residues) of cell surface proteins. The inherent hydrophilicity of the PEG spacer helps to keep the biotinylation reagent in the extracellular environment, ensuring the specific labeling of surface-exposed proteins. The biotinylated proteins can then be detected, isolated, and quantified using avidin or streptavidin-based affinity purification and subsequent analytical methods such as western blotting or mass spectrometry.
Key Applications
-
Identification and Quantification of Cell Surface Proteins: Selective labeling and subsequent isolation of cell surface proteins for proteomic analysis.
-
Analysis of Protein Trafficking: Studying the internalization and recycling of cell surface receptors and other membrane proteins.
-
Drug Target Validation: Confirming the surface expression of a potential drug target on specific cell types.
-
Immunoprecipitation and Pull-Down Assays: Isolating specific cell surface proteins and their interaction partners.
Experimental Data (Representative)
Note: The following data is representative of typical results obtained with amine-reactive biotin-PEG reagents for cell surface protein labeling and should be considered as a guideline. Optimal conditions for this compound may vary and should be determined empirically.
Table 1: Representative Labeling Efficiency of a Biotin-PEG Reagent on Different Cell Lines
| Cell Line | Protein Concentration (mg/mL) | Molar Excess of Biotin-PEG Reagent | Biotinylated Protein Yield (μg) | Labeling Efficiency (%) |
| HEK293 | 1.0 | 20-fold | 85 | 8.5 |
| HeLa | 1.2 | 20-fold | 95 | 7.9 |
| Jurkat | 0.8 | 30-fold | 60 | 7.5 |
Table 2: Optimal Concentration and Incubation Time for a Representative Biotin-PEG Reagent
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Biotin-PEG Reagent Concentration | 0.1 mg/mL | 0.5 mg/mL | 1.0 mg/mL |
| Incubation Time (at 4°C) | 15 min | 30 min | 60 min |
| Relative Signal Intensity (Arbitrary Units) | 850 | 1500 | 1450 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound (Hypothetical, for live cell applications)
Disclaimer: Standard Boc deprotection methods often involve harsh acidic conditions that are not compatible with live cells.[3][4] The following is a proposed protocol using a milder, theoretically more biocompatible approach. This protocol is hypothetical and requires empirical validation to ensure cell viability and deprotection efficiency.
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Mildly acidic buffer (e.g., MES buffer, pH 6.0-6.5), sterile
-
Ice-cold Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in a sterile, mildly acidic buffer (e.g., MES, pH 6.0) to a final concentration of 1 mM. The final DMSO concentration should be kept below 1% to minimize cytotoxicity.
-
-
Incubation for Deprotection:
-
Incubate the working solution at room temperature for 30-60 minutes to facilitate the mild acidic hydrolysis of the Boc group. The efficiency of this step is crucial and may need optimization.
-
-
Neutralization (Optional but Recommended):
-
Neutralize the deprotected Biotin-PEG5-NH2 solution by adding a small volume of sterile, ice-cold PBS (pH 7.4) immediately before adding to the cells.
-
Protocol 2: Cell Surface Protein Labeling
Materials:
-
Cultured cells in suspension or adherent in plates
-
Deprotected Biotin-PEG5-NH2 solution (from Protocol 1)
-
Ice-cold PBS, sterile
-
Quenching buffer (e.g., 100 mM glycine in PBS or Tris-buffered saline), sterile
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, use a density of 1-5 x 10^6 cells/mL.
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium. Perform all subsequent steps at 4°C to minimize endocytosis.
-
-
Biotinylation Reaction:
-
Add the freshly deprotected and neutralized Biotin-PEG5-NH2 solution to the cells. A final concentration of 0.1-0.5 mg/mL is a good starting point.
-
Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells once with ice-cold PBS.
-
Add quenching buffer to the cells and incubate for 15 minutes at 4°C to inactivate any unreacted biotinylation reagent.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold cell lysis buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against proteins of interest, or proceed with mass spectrometry for proteomic analysis.
-
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Simplified EGFR signaling pathway.
References
Application Note: Purification of Biotin-PEG5-NH-Boc Conjugates by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the purification of Biotin-PEG5-NH-Boc conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein provides a reliable methodology for achieving high purity of the conjugate, which is a critical step in the development of biotinylated molecules for various applications in research and drug development. The use of a C18 stationary phase with a water/acetonitrile gradient mobile phase containing trifluoroacetic acid (TFA) allows for efficient separation of the desired product from starting materials and other impurities.
Introduction
Biotin-PEGn-amine linkers are widely utilized in bioconjugation to attach biotin to proteins, antibodies, and other molecules. The polyethylene glycol (PEG) spacer enhances the water solubility of the conjugate and provides a flexible linker to minimize steric hindrance in biotin-streptavidin binding. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies. High-purity this compound is essential for the synthesis of well-defined biotinylated reagents. Reversed-phase HPLC is a powerful technique for the purification of such PEGylated compounds, offering high resolution and reproducibility.[]
Experimental Protocol
Materials and Instrumentation
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[2]
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample: Crude this compound conjugate reaction mixture.
Sample Preparation
-
Dissolve the crude this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex the sample until the conjugate is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method
The following HPLC parameters are recommended for the purification of this compound:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 214 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Post-Purification Processing
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions.
-
Remove the acetonitrile and TFA by rotary evaporation or lyophilization.
-
Characterize the final product for purity by analytical HPLC and confirm its identity by mass spectrometry.
Data Presentation
The retention time of the this compound conjugate will depend on the exact HPLC system and column used. However, a typical chromatogram will show the elution of starting materials and less hydrophobic impurities at earlier retention times, followed by the main product peak. The Boc-protected conjugate is expected to be more hydrophobic and thus have a longer retention time than the corresponding deprotected amine.
Table 2: Expected Retention Times and Purity
| Compound | Expected Retention Time (min) | Purity (%) |
| Unreacted Starting Materials | 5 - 10 | - |
| This compound | 15 - 20 | >95 |
| Side Products | Variable | - |
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound conjugates.
Conclusion
The described RP-HPLC method provides an effective and reproducible means for the purification of this compound conjugates. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation and yields a final product with high purity, suitable for subsequent bioconjugation reactions. This protocol is a valuable tool for researchers and scientists working in the field of drug development and bioconjugation chemistry.
References
Application Note: Analytical Methods for the Confirmation of Biotin-PEG5-NH-Boc Conjugation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data interpretation guidelines for the analytical confirmation of the successful conjugation of Biotin to a PEG5 linker with a Boc-protected amine terminus (Biotin-PEG5-NH-Boc).
Introduction
The conjugation of biotin to polyethylene glycol (PEG) linkers is a common strategy in bioconjugation, enabling the attachment of biotin to various molecules of interest for applications in diagnostics, drug delivery, and affinity chromatography. The inclusion of a Boc-protected amine provides a versatile handle for further chemical modification. Rigorous analytical characterization is crucial to confirm the successful synthesis and purity of the this compound conjugate. This application note details the use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.
Molecular Structure and Expected Properties
Structure: this compound
-
Biotin: C₁₀H₁₆N₂O₃S, Molecular Weight: 244.31 g/mol [1]
-
PEG5 Linker: C₁₀H₂₀O₅, Molecular Weight: 220.26 g/mol
-
NH-Boc Group: C₅H₁₀NO₂, Molecular Weight: 116.14 g/mol
The conjugation reaction involves the formation of an amide bond between the carboxylic acid of biotin and the amine group of the PEG linker.
Analytical Methods and Protocols
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight of the synthesized conjugate.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as acetonitrile/water (50:50 v/v) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1500.
-
Fragmentation: For MS/MS, select the precursor ion corresponding to the protonated molecule [M+H]⁺ and fragment using collision-induced dissociation (CID).
-
Data Presentation: Expected Mass Spectrometry Data
| Analyte | Chemical Formula | Exact Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Biotin | C₁₀H₁₆N₂O₃S | 244.09 | 245.10 | 267.08 |
| H₂N-PEG5-NH-Boc | C₁₅H₃₂N₂O₇ | 364.22 | 365.23 | 387.21 |
| This compound | C₂₅H₄₆N₄O₉S | 590.30 | 591.31 | 613.29 |
Interpretation: The primary goal is to observe a prominent peak corresponding to the expected mass of the conjugated product. The presence of peaks for starting materials would indicate an incomplete reaction. MS/MS fragmentation can further confirm the structure by showing characteristic fragments of biotin, the PEG linker, and the Boc-protected amine.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for confirming this compound conjugation via LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of key functional groups and the covalent linkage between the biotin and PEG moieties.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Temperature: 25 °C.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Moiety | Protons | Expected Chemical Shift (ppm) |
| Biotin | Ureido N-H | ~6.4, ~6.3 |
| Thiolane Ring C-H | ~4.3, ~4.1, ~3.1, ~2.8, ~2.6 | |
| Valeric Acid Chain α-CH₂ | ~2.1 | |
| PEG Linker | -O-CH₂-CH₂-O- | ~3.5-3.6 |
| Boc Group | -C(CH₃)₃ | ~1.4 |
| N-H | ~6.8-7.0 (can be broad) | |
| Amide Linkage | -CO-NH- | ~7.8-8.2 (can be broad) |
Interpretation: The presence of characteristic peaks for biotin, the repeating ethylene glycol units of the PEG linker, and the tert-butyl protons of the Boc group are primary indicators of the conjugate. A downfield shift of the protons on the carbon adjacent to the newly formed amide bond can also be observed. The integration of the peaks should correspond to the expected proton ratios in the molecule.
Logical Diagram of NMR Spectral Interpretation
Caption: Logic for confirming this compound structure by ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the amide bond.
Experimental Protocol: FTIR
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | ~3300 (broad) |
| C-H (Alkyl) | Stretch | ~2850-2950 |
| Ureido C=O (Biotin) | Stretch | ~1700 |
| Amide I (C=O) | Stretch | ~1640-1680 |
| Amide II (N-H bend) | Bend | ~1540 |
| Boc C=O | Stretch | ~1690-1710 |
| C-O-C (PEG) | Stretch | ~1100 |
Interpretation: Successful conjugation is indicated by the appearance of the Amide I and Amide II bands, which are characteristic of the newly formed amide linkage. A decrease in the intensity of the carboxylic acid O-H stretch (if present in the biotin starting material) is also expected. The spectrum should also contain the characteristic absorptions for the biotin ureido carbonyl, the PEG ether linkages, and the Boc carbonyl group.[2][3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the this compound conjugate and to separate it from starting materials and by-products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm. For molecules without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[5]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time | Purity (%) |
| Biotin | Shorter | - |
| H₂N-PEG5-NH-Boc | Shorter | - |
| This compound | Longer | >95% (Target) |
Interpretation: The conjugated product is expected to be more hydrophobic than the individual starting materials and thus will have a longer retention time on a reversed-phase column. A single, sharp peak for the product indicates high purity. The presence of other peaks would correspond to unreacted starting materials or by-products.
Workflow for HPLC Purity Assessment
Caption: Workflow for purity assessment of this compound by RP-HPLC.
Summary of Analytical Confirmation
A combination of these analytical techniques provides a comprehensive characterization of the this compound conjugate.
| Technique | Primary Confirmation |
| Mass Spectrometry | Correct molecular weight of the conjugate. |
| NMR Spectroscopy | Presence of all structural components and covalent linkages. |
| FTIR Spectroscopy | Presence of key functional groups, especially the amide bond. |
| HPLC | Purity of the final product. |
By employing these methods, researchers can confidently verify the identity, structure, and purity of their synthesized this compound conjugate, ensuring its suitability for downstream applications.
References
Determining the Degree of Biotinylation with Biotin-PEG5-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or peptide, is a cornerstone technique in biotechnology and drug development.[][] The high-affinity interaction between biotin and avidin or streptavidin (K_a = 10¹⁵ M⁻¹) allows for sensitive and specific detection, purification, and immobilization of biotinylated molecules.[3] Biotin-PEG5-NH-Boc is an amine-reactive biotinylation reagent that incorporates a five-unit polyethylene glycol (PEG) spacer arm. This PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance for biotin-avidin binding, and can help prevent protein aggregation.[][]
The degree of biotinylation, or the molar ratio of biotin to the target molecule, is a critical parameter that can significantly impact the performance of a biotinylated conjugate in downstream applications. Insufficient labeling may lead to low detection signals or inefficient purification, while excessive biotinylation can compromise the biological activity of the molecule. Therefore, accurate determination of the degree of biotinylation is essential for ensuring reproducibility and optimizing experimental outcomes.
This document provides detailed protocols for two common methods to determine the degree of biotinylation: the colorimetric HABA/Avidin assay and the TNBS assay for quantifying primary amines.
Principle of Methods
1. HABA/Avidin Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, rapid, and straightforward colorimetric method for estimating the degree of biotinylation. The assay is based on the displacement of HABA dye from the biotin-binding sites of avidin. The HABA-avidin complex has a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This causes a decrease in absorbance at 500 nm that is directly proportional to the amount of biotin in the sample.
2. TNBS Assay
The 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay is a colorimetric method for the quantification of primary amines. TNBS reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group of a protein) under alkaline conditions to form a highly chromogenic trinitrophenyl (TNP) derivative, which can be measured at 335 nm or 420 nm. By measuring the number of available primary amines before and after the biotinylation reaction, the number of amines modified with biotin can be calculated, thus determining the degree of biotinylation. It is important to note that buffers containing free amines, such as Tris or glycine, should be avoided as they will react with TNBS.
Experimental Protocols
Prior to Assay: It is critical to remove any unreacted or hydrolyzed biotinylation reagent from the biotinylated protein sample. This can be achieved by dialysis or gel filtration (desalting columns). Failure to remove free biotin will lead to an overestimation of the degree of biotinylation.
Protocol 1: HABA/Avidin Assay
This protocol is adapted for both cuvette and microplate formats.
Materials:
-
HABA/Avidin solution (prepared or from a kit)
-
Biotinylated protein sample of known concentration
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a clear 96-well flat-bottom microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin). This reading should ideally be between 0.9 and 1.3.
-
Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gentle inversion.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance of the solution at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample). Record the value once it remains stable for at least 15 seconds.
Procedure (Microplate Format):
-
Pipette 180 µL of the HABA/Avidin solution into a microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 20 µL of the biotinylated protein sample to the well.
-
Mix thoroughly using a plate shaker for 30-60 seconds.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
Data Analysis:
The degree of biotinylation is calculated using the Beer-Lambert law (A = εbc).
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
Calculate the concentration of biotin (moles/L): Concentration of Biotin (M) = ΔA₅₀₀ / (ε × b)
-
ε (Molar extinction coefficient of the HABA/Avidin complex at 500 nm, pH 7.0) = 34,000 M⁻¹cm⁻¹
-
b (Path length): For a standard cuvette, b = 1 cm. For a microplate, the path length can vary; a common value for the specified volumes is 0.5 cm.
-
-
Calculate the moles of biotin in the sample: Moles of Biotin = Concentration of Biotin (M) × Total volume of sample in cuvette/well (L)
-
Calculate the moles of protein in the sample: Moles of Protein = (Protein concentration (mg/mL) / Molecular weight of protein ( g/mol )) × Volume of protein sample added (mL)
-
Calculate the degree of biotinylation (molar ratio): Degree of Biotinylation = Moles of Biotin / Moles of Protein
Protocol 2: TNBS Assay for Primary Amine Quantification
This protocol allows for the determination of the degree of biotinylation by quantifying the remaining primary amines after the biotinylation reaction.
Materials:
-
TNBS solution (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution (optional, for stopping the reaction): e.g., 10% SDS and 1 N HCl
-
Unmodified protein (control) and biotinylated protein samples of known concentrations
-
Spectrophotometer or microplate reader capable of reading absorbance at 335 nm or 420 nm
-
Heating block or water bath at 37°C
Procedure:
-
Prepare protein samples (unmodified and biotinylated) at a concentration of 20-200 µg/mL in the Reaction Buffer. A standard curve using a known amine-containing compound (e.g., an amino acid) should also be prepared.
-
In separate tubes, add 0.5 mL of each protein sample.
-
Add 0.25 mL of the 0.01% TNBS solution to each tube and mix well.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance of the solutions at 335 nm.
Data Analysis:
-
Generate a standard curve: Plot the absorbance at 335 nm versus the known concentration of the amine standard. Determine the linear equation for the standard curve.
-
Calculate the concentration of primary amines: Use the standard curve equation to determine the concentration of primary amines in both the unmodified and biotinylated protein samples.
-
Calculate the degree of biotinylation:
-
Moles of amines (unmodified) = Concentration of amines (from standard curve) × Total reaction volume
-
Moles of amines (biotinylated) = Concentration of amines (from standard curve) × Total reaction volume
-
Moles of protein = (Protein concentration (mg/mL) / Molecular weight of protein ( g/mol )) × Volume of protein sample added (mL)
-
Number of amines per protein (unmodified) = Moles of amines (unmodified) / Moles of protein
-
Number of amines per protein (biotinylated) = Moles of amines (biotinylated) / Moles of protein
-
Degree of Biotinylation = Number of amines per protein (unmodified) - Number of amines per protein (biotinylated)
-
Data Presentation
Table 1: HABA/Avidin Assay Parameters
| Parameter | Cuvette Format | Microplate Format |
| HABA/Avidin Solution Volume | 900 µL | 180 µL |
| Sample Volume | 100 µL | 20 µL |
| Total Volume | 1000 µL | 200 µL |
| Wavelength | 500 nm | 500 nm |
| Path Length (b) | 1 cm | ~0.5 cm (verify for your plate reader) |
| Molar Extinction Coefficient (ε) | 34,000 M⁻¹cm⁻¹ | 34,000 M⁻¹cm⁻¹ |
Table 2: TNBS Assay Parameters
| Parameter | Value |
| Protein Concentration Range | 20-200 µg/mL |
| Sample Volume | 0.5 mL |
| TNBS Solution Volume | 0.25 mL |
| Incubation Temperature | 37°C |
| Incubation Time | 2 hours |
| Wavelength | 335 nm |
Visualizations
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Workflow for the HABA/Avidin Assay.
Caption: Workflow for the TNBS Assay.
References
Application Notes and Protocols for Biotin-PEG5-NH-Boc Linker in VHL E3 Ligase-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotin-PEG5-NH-Boc linker is a versatile chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This linker is specifically designed to conjugate a von Hippel-Lindau (VHL) E3 ligase ligand to a ligand for a protein of interest (POI), facilitating the formation of a ternary complex (POI-PROTAC-VHL) that leads to the ubiquitination and subsequent degradation of the POI.[1][3]
The key features of the this compound linker include:
-
VHL E3 Ligase Recruitment: Designed for seamless integration with commonly used VHL ligands. VHL is a widely expressed E3 ligase, making it a robust choice for targeted protein degradation across various cell types.[2]
-
PEG5 Spacer: A five-unit polyethylene glycol (PEG) linker provides a desirable length and hydrophilicity to span the distance between the VHL E3 ligase and the target protein, which is crucial for the formation of a stable and productive ternary complex. PEG linkers are often employed to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTAC molecules.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis of the PROTAC. This enables the selective coupling of the linker to either the VHL ligand or the POI ligand first, followed by deprotection and attachment of the second ligand.
-
Biotin Moiety: The inclusion of a biotin tag serves as a powerful tool for subsequent biochemical and cellular assays. Biotin's high affinity for streptavidin can be exploited for affinity purification of the PROTAC, pull-down assays to identify interacting proteins, and various detection methods like Western blotting and ELISA. Biotinylated PROTACs can be instrumental in target identification and validation studies.
These application notes provide an overview of the utility of the this compound linker, along with detailed protocols for the synthesis and characterization of VHL-based PROTACs.
Data Presentation
The efficacy of a PROTAC is typically determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific data for a PROTAC synthesized with the this compound linker is not yet publicly available, the following table provides representative data for VHL-based PROTACs with PEG linkers targeting the bromodomain-containing protein BRD4, a common target in PROTAC development. This data is illustrative of the performance that can be expected.
| PROTAC Component | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| JQ1-VHL Ligand | PEG-based | BRD4 | PC3 | 2.58 | 94 | |
| JQ1-VHL Ligand | PEG-based | BRD4 | EOL-1 | 216 | 67 | |
| Generic BRD4 Ligand-VHL Ligand | PEG-based | BRD4 | HEK293T | ~10-100 | >90 | |
| Generic BRD4 Ligand-VHL Ligand | Alkyl/Ether | BRD4 | 22Rv1 | < 12 | >90 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker can be performed in a stepwise manner. The following diagram outlines a typical solution-phase synthesis workflow.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
The resulting amine-linker as a TFA salt is typically used in the next step without further purification.
Protocol 2: Synthesis of a VHL-Based PROTAC via Amide Bond Formation
This protocol outlines the coupling of the deprotected Biotin-PEG5-NH2 linker to a VHL ligand containing a carboxylic acid functionality, followed by coupling to a POI ligand.
Materials:
-
Deprotected Biotin-PEG5-NH2 linker (from Protocol 1)
-
VHL ligand with a carboxylic acid group
-
POI ligand with a suitable reactive group (e.g., amine or hydroxyl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
Step 1: Coupling of VHL Ligand to the Linker
-
To a solution of the VHL ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Biotin-PEG5-NH2 linker (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be taken to the next step or purified by preparative HPLC.
Step 2: Coupling of POI Ligand
-
The second coupling reaction will depend on the nature of the reactive groups on the POI ligand and the other end of the linker. Assuming the other end of the linker has a carboxylic acid and the POI ligand has an amine, a similar amide bond formation protocol as in Step 1 can be followed.
-
Activate the carboxylic acid on the Biotin-PEG5-VHL intermediate with HATU and DIPEA in anhydrous DMF.
-
Add the POI ligand with an amine functionality.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
Step 3: Purification
-
Purify the crude final PROTAC by preparative reverse-phase HPLC to obtain the pure product.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Synthesized Biotin-PEG5-VHL-POI PROTAC
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC at various concentrations for a desired time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Affinity Pull-Down Assay Using the Biotin Tag
This protocol utilizes the biotin tag on the PROTAC to pull down the ternary complex from cell lysates.
Materials:
-
Biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Cell lysate from cells treated with the biotinylated PROTAC
-
Wash buffers
-
Elution buffer
-
Mass spectrometry or Western blot for analysis
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC to allow for ternary complex formation. Lyse the cells under non-denaturing conditions.
-
Bead Preparation: Wash the streptavidin-conjugated magnetic beads according to the manufacturer's protocol.
-
Pull-Down: Incubate the cell lysate with the prepared streptavidin beads to capture the biotinylated PROTAC and its interacting partners (POI and VHL complex).
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the POI and components of the VHL complex, or by mass spectrometry to identify the full interactome.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG5-NH-Boc Bioconjugation
Welcome to the technical support center for Biotin-PEG5-NH-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: this compound is a heterobifunctional linker molecule. It contains a biotin group for detection or purification, a 5-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected primary amine. The tert-butyloxycarbonyl (Boc) group is a protecting group that must be removed to reveal the reactive primary amine. This amine can then be conjugated to a target molecule, typically to carboxylic acid groups on proteins, to form a stable amide bond.
Q2: Why is the amine group protected with Boc?
A2: The Boc protecting group allows for controlled, sequential conjugation. It prevents the amine from reacting prematurely. This is particularly useful in multi-step synthesis, for example, when attaching a payload to the linker before conjugating the entire construct to a protein.
Q3: What is the general workflow for using this compound to label a protein?
A3: The general workflow involves two main stages:
-
Boc Deprotection: The Boc group is removed from the this compound linker, typically using a strong acid like trifluoroacetic acid (TFA), to expose the primary amine.
-
Amine Coupling: The newly exposed amine on the biotin-PEG linker is then reacted with activated carboxyl groups (e.g., on aspartic or glutamic acid residues) of the target protein. This is commonly achieved using carbodiimide chemistry, such as with EDC and NHS, to form a stable amide bond.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the deprotection and conjugation steps.
Section 1: Boc Deprotection of this compound
Q1.1: My Boc deprotection reaction is incomplete. How can I ensure full removal of the Boc group?
A1.1: Incomplete deprotection is a common issue. Here are several factors to consider:
-
Reagent Quality: Ensure your trifluoroacetic acid (TFA) and dichloromethane (DCM) are anhydrous and of high quality. Water can interfere with the reaction.
-
Reaction Time and Temperature: While deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction's progress using TLC or LC-MS until the starting material is no longer detectable. A typical reaction time is 1-2 hours at room temperature.[1]
-
TFA Concentration: A common protocol uses a 1:1 mixture of TFA and DCM.[1] Ensure the TFA concentration is sufficient. For sensitive substrates, you might need to optimize the TFA concentration, but overly dilute conditions may not be effective.[2]
Q1.2: I am observing side reactions or degradation of my target molecule during Boc deprotection. What can I do?
A1.2: The acidic conditions of Boc deprotection can sometimes lead to unwanted side reactions, particularly with sensitive biomolecules.
-
Reactive Intermediates: The deprotection process generates a reactive tert-butyl cation. This cation can cause alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[3]
-
Use of Scavengers: To prevent these side reactions, it is highly recommended to add "scavengers" to the reaction mixture to trap the carbocations.[3] Common scavengers and their applications are summarized in the table below.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5 - 5% (v/v) |
| Water | Trp (less effective for others) | 2.5 - 5% (v/v) |
| Thioanisole | General, especially for Met and Trp | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) |
-
Alternative Acids: In some cases, using 4M HCl in dioxane can be a milder alternative to TFA and may reduce side reactions.
Q1.3: How do I properly work up the reaction to remove TFA after deprotection?
A1.3: Residual TFA can interfere with subsequent conjugation steps, so its complete removal is crucial.
-
Evaporation: The most straightforward method is to remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporation: To ensure complete removal of residual TFA, you can co-evaporate the residue with a solvent like DCM or toluene several times.
-
Precipitation: The deprotected product, which is a TFA salt, can often be precipitated by adding cold diethyl ether. The precipitate can then be collected by filtration and washed.
-
Neutralization: If the TFA salt is not desired for the next step, a basic work-up with a mild base like a saturated sodium bicarbonate solution can be performed, followed by extraction if your molecule is organic-soluble.
Section 2: EDC/NHS Coupling of Deprotected Biotin-PEG5-Amine to Proteins
Q2.1: My protein conjugation efficiency is low. What are the possible causes and solutions?
A2.1: Low conjugation efficiency is a frequent challenge in bioconjugation. Several factors can contribute to this issue:
-
Buffer Composition: The presence of extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your protein solution or buffers will compete with the reaction, significantly reducing efficiency. Always perform buffer exchange into an amine- and carboxylate-free buffer, such as MES or PBS (at the correct pH), before starting the conjugation.
-
pH of the Reaction: EDC/NHS chemistry involves two pH optima. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.2-8.0). For optimal results, a two-step protocol is recommended where the activation is performed at pH 5-6, and then the pH is raised to 7.2-7.5 before adding the amine-containing linker.
-
Hydrolysis of Activated Esters: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. It is crucial to use the activated protein immediately. The half-life of the NHS ester can range from minutes to hours depending on the pH.
-
Reagent Concentration and Molar Ratios: The concentrations of EDC, NHS, and the biotin-PEG linker relative to the protein are critical. A significant molar excess of the linker and coupling reagents is often required. However, excessively high concentrations of EDC can lead to protein precipitation. Optimization of these ratios is often necessary for each specific protein.
Q2.2: My protein is precipitating during the conjugation reaction. How can I prevent this?
A2.2: Protein precipitation can occur due to several reasons during the conjugation process:
-
High EDC Concentration: As mentioned, high concentrations of EDC can cause protein precipitation. Try reducing the amount of EDC used.
-
Change in Isoelectric Point: The modification of carboxyl groups on the protein surface neutralizes their negative charge, which can alter the protein's isoelectric point (pI) and lead to aggregation if the reaction pH is close to the new pI. Performing the reaction at a pH away from the pI of the modified protein can help.
-
Over-modification: Excessive modification of the protein surface can lead to changes in its tertiary structure and subsequent aggregation. Reducing the molar excess of the biotin-PEG linker and coupling reagents may be necessary.
Q2.3: I am observing significant protein-protein crosslinking. How can I minimize this side reaction?
A2.3: Protein-protein crosslinking is a common side reaction when using EDC, as proteins contain both carboxyl and amine groups.
-
Two-Step Coupling Protocol: The most effective way to minimize protein-protein crosslinking is to use a two-step protocol. First, activate the carboxyl groups on your protein with EDC and NHS. Then, quench the EDC reaction or remove the excess EDC and byproducts using a desalting column. Finally, add the deprotected Biotin-PEG5-Amine to the activated protein. This ensures that EDC is not present to activate carboxyl groups on a second protein molecule when the amine-containing linker is added.
-
Molar Ratios: Using a high molar excess of the amine-containing linker compared to the protein can favor the reaction of the activated carboxyl groups with the linker rather than with the amines of another protein molecule.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the general procedure for removing the Boc protecting group.
-
Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of approximately 10 mg/mL.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. If your downstream molecule is sensitive, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be vented as carbon dioxide gas is generated.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM or toluene (2-3 times) to remove residual TFA.
-
The resulting deprotected Biotin-PEG5-Amine TFA salt can be used directly in the next step or further purified.
-
Protocol 2: Two-Step EDC/NHS Conjugation to a Protein
This protocol minimizes protein-protein crosslinking.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Deprotected Biotin-PEG5-Amine
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into Activation Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Dissolve EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC, Sulfo-NHS, and reaction byproducts. This step also raises the pH for the subsequent amine coupling reaction.
-
-
Conjugation with Biotin-PEG5-Amine:
-
Immediately add the deprotected Biotin-PEG5-Amine to the activated protein solution. A 20- to 100-fold molar excess of the amine linker over the protein is recommended as a starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagents by dialysis, size-exclusion chromatography, or another suitable purification method.
-
-
Characterization:
-
Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or a HABA assay to quantify biotin incorporation.
-
Visualized Workflows and Logic
Caption: Overall experimental workflow for this compound bioconjugation.
References
Technical Support Center: Optimizing Boc Deprotection of Biotin-PEG5-NH-Boc
Welcome to the technical support center for the optimization of Boc deprotection of Biotin-PEG5-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. The reaction proceeds through protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid. The carbamic acid then rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3]
Q2: Why is my Boc deprotection of this compound incomplete?
A2: Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The most frequent cause is inadequate acid strength or concentration to efficiently cleave the Boc group.[4][5]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, in this case, a PEG5 linker, can create steric hindrance, making it more difficult for the acid to access the Boc-protected amine.
-
Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.
-
Reagent Quality: Trifluoroacetic acid (TFA), a common reagent for Boc deprotection, is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, slowing down the deprotection.
-
Solvent Issues: The choice of solvent is critical. Poor solubility of the this compound in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.
Q3: What are the potential side reactions during the Boc deprotection of this compound?
A3: The primary side reaction of concern is the alkylation of nucleophilic groups by the tert-butyl cation generated during the deprotection process. Electron-rich aromatic rings, thiols, and thioethers are particularly susceptible to this side reaction. While the biotin ureido ring is generally stable, extremely harsh acidic conditions could potentially lead to undesired side reactions.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (usually purple) with the newly formed primary amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to quantify the disappearance of the starting material and the appearance of the product. A shift in retention time will be observed, with the more polar deprotected product typically having a shorter retention time on a reverse-phase column.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the product by observing the expected mass corresponding to the loss of the Boc group (100.12 Da).
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you are observing incomplete deprotection of your this compound, consider the following troubleshooting steps.
| Troubleshooting Step | Recommended Action |
| Increase Acid Concentration | Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Start with a 20% (v/v) solution and increase to 50% if necessary. |
| Extend Reaction Time | Increase the reaction time and continue to monitor the reaction's progress by TLC or HPLC every 30-60 minutes. Challenging deprotections may require several hours. |
| Increase Reaction Temperature | While most Boc deprotections are performed at room temperature, gently warming the reaction to 30-40°C may be necessary for sterically hindered substrates. |
| Use a Stronger Acid System | If TFA/DCM is ineffective, consider using 4M HCl in 1,4-dioxane. |
| Ensure Proper Solvation | Ensure your this compound is fully dissolved in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents or co-solvents. |
Issue 2: Observation of Side Products
The formation of side products is often due to the reactivity of the tert-butyl cation generated during deprotection.
| Troubleshooting Step | Recommended Action |
| Use Scavengers | To prevent the alkylation of sensitive functional groups, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES), typically used at a concentration of 2.5-5% (v/v). |
| Optimize Reaction Conditions | Avoid unnecessarily harsh conditions. Use the mildest conditions (lowest acid concentration and temperature) that still afford complete deprotection in a reasonable timeframe. |
Issue 3: Difficult Purification of the Deprotected Product
The deprotected Biotin-PEG5-NH2 is a polar molecule, which can present purification challenges.
| Troubleshooting Step | Recommended Action |
| Aqueous Workup | After completion, the reaction mixture can be concentrated to remove excess TFA and solvent. The residue can then be dissolved in a suitable organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the TFA salt. |
| Precipitation | The deprotected product, often as its TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture. |
| Reverse-Phase HPLC | For high purity requirements, purification by reverse-phase HPLC is a reliable method. |
Experimental Protocols
Standard Boc Deprotection Protocol for this compound
-
Dissolution: Dissolve the this compound in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Visualizations
Boc Deprotection Workflow
References
preventing aggregation of proteins during biotinylation with PEG linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of protein aggregation during biotinylation utilizing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is protein aggregation a common issue during biotinylation?
Protein aggregation can occur during biotinylation for several reasons that disrupt the stability of a protein's native structure. Key factors include:
-
Environmental Stressors: Exposure to non-optimal pH, extreme temperatures, or oxidative stress can destabilize the delicate balance of forces that maintain a protein's proper folding.[1]
-
High Protein Concentration: At high concentrations, the probability of intermolecular interactions that can lead to aggregation increases significantly.[1][2][3][4]
-
Over-modification: Attaching too many biotin molecules to a protein can alter its isoelectric properties and lead to precipitation. Labeling replaces a basic group on the protein with a neutral biotin group, which can cause the protein to precipitate if the buffer pH is close to the new isoelectric point of the modified protein.
-
Intermolecular Cross-linking: The use of bifunctional linkers can physically link multiple protein molecules together, resulting in the formation of large, insoluble aggregates.
-
Hydrophobicity: The hydrophobicity of the protein's microenvironment can either promote or restrict biotinylation based on the solubility of the reagent. If the biotinylation reagent itself is not very soluble, it can contribute to aggregation.
Q2: How do PEG linkers help prevent protein aggregation?
Polyethylene glycol (PEG) linkers are valuable tools in bioconjugation that can significantly reduce protein aggregation. Their effectiveness stems from several key properties:
-
Improved Solubility: PEG is a hydrophilic polymer that, when conjugated to a protein, increases the overall solubility of the biotinylated molecule in aqueous solutions. This helps to prevent the protein from precipitating out of solution.
-
Steric Hindrance: The long, flexible PEG chain creates a "shield" around the protein, which can minimize non-specific protein-protein interactions that lead to aggregation.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their stability, helping to maintain their native conformation.
Q3: What is the optimal PEG linker length to use?
The ideal PEG linker length is protein-dependent and may require empirical optimization. A linker that is too short might not provide sufficient steric hindrance to prevent aggregation or may interfere with the binding of avidin or streptavidin. Conversely, an overly long linker could potentially lead to other issues like non-specific binding.
-
Studies have shown that the length of the PEG linker can impact the efficiency of subsequent applications, such as affinity pulldown assays. For example, a study on biotinylated OSW-1 probes found that a PEG5 linker (25 atoms, 28 Å) was optimal for enriching target proteins.
-
It is often recommended to start with a shorter, discrete PEG linker, such as a tetraethylene glycol (PEG4) or dodecaethylene glycol linker, rather than a long polymer like PEG2000.
Troubleshooting Guide
Issue 1: Protein Precipitation is Observed During or After the Biotinylation Reaction.
This is a common indicator of protein aggregation. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing protein precipitation during biotinylation.
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Over-modification of the protein | Reduce the molar excess of the biotinylation reagent. Over-modification can alter the protein's isoelectric point, leading to precipitation. | Start with a 20-fold molar excess and titrate down if aggregation is observed. For a 1-10 mg/mL antibody solution, a 20-fold molar excess typically results in 4-6 biotins per antibody. |
| Suboptimal Reaction Conditions | Optimize the reaction buffer and temperature. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which compete with the reaction. Perform the reaction at a lower temperature to slow down the reaction rate. | pH: 7-9. Temperature: 4°C or on ice for longer incubations, or room temperature for 30-60 minutes. |
| High Protein Concentration | Lower the protein concentration. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation. | For efficient labeling, a concentration of >1 mg/mL is often recommended. If aggregation occurs, try diluting the protein. |
| Poor Reagent Solubility/Quality | Ensure the biotin-PEG-NHS reagent is fully dissolved in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Use freshly prepared reagent as NHS esters can hydrolyze and become non-reactive. | The volume of the organic solvent should not exceed 10% of the final reaction volume. |
| Inherent Protein Instability | Add stabilizing excipients to the reaction buffer. These additives can help maintain the protein in its native, soluble state. | Sugars: 5-10% (w/v) sucrose or trehalose. Amino Acids: 50-100 mM arginine or glycine. Surfactants: 0.01-0.05% (v/v) Polysorbate 20. |
Issue 2: Low Biotinylation Efficiency with No Visible Aggregation.
If your protein remains soluble but the degree of biotinylation is low, consider the following.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low biotinylation efficiency.
| Potential Cause | Recommended Solution |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on the protein for reaction with the NHS-ester biotinylation reagent. It is crucial to exchange the protein into an amine-free buffer like PBS. |
| Suboptimal pH | The reaction between NHS esters and primary amines is most efficient at a pH between 7 and 9. If the pH is too low, the reaction rate will be significantly reduced. |
| Hydrolyzed Biotinylation Reagent | The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions. Always prepare the stock solution of the biotinylation reagent in anhydrous DMSO or DMF immediately before use and discard any unused portion. |
| Insufficient Molar Excess of Reagent | For dilute protein solutions, a greater molar excess of the biotin reagent may be required to achieve the desired level of incorporation. If labeling is inefficient, consider increasing the molar ratio of the biotin-PEG reagent to the protein. |
Experimental Protocols
Protocol 1: General Biotinylation of a Protein with NHS-PEG-Biotin
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester PEGylated biotin reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL. A concentration of >1 mg/mL is typically recommended for efficient labeling.
-
-
Biotinylation Reagent Preparation:
-
Allow the vial of NHS-PEG-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-PEG-Biotin in anhydrous DMSO or DMF to a stock concentration of 10 mM. Note: Do not prepare stock solutions for storage as the NHS-ester will hydrolyze.
-
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM biotin reagent stock solution needed to achieve a 20-fold molar excess relative to the protein.
-
Add the calculated volume of the biotin reagent to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS-ester reagent. Incubate for 15-30 minutes.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and the quenching buffer by buffer exchange using a desalting column or dialysis.
-
-
Storage:
-
Store the purified biotinylated protein under the same conditions that are optimal for the non-biotinylated protein. The addition of a PEG tag can help prevent aggregation during long-term storage.
-
Protocol 2: Screening for Optimal Stabilizing Excipients
If protein aggregation persists, this protocol can be used to screen for effective stabilizing additives.
Procedure:
-
Prepare Stock Solutions: Create concentrated stock solutions of various stabilizing excipients (see table in Troubleshooting Guide).
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, prepare a series of small-scale biotinylation reactions (e.g., 50-100 µL).
-
Vary Conditions: In each well or tube, include a different stabilizing excipient at its recommended concentration. Keep all other reaction parameters (protein concentration, molar excess of biotin, temperature, pH) constant. Include a control reaction with no added excipient.
-
Monitor Aggregation: After the reaction, assess the level of aggregation in each condition. This can be done visually (for heavy precipitation) or quantitatively using methods like:
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles.
-
Size Exclusion Chromatography (SEC): To separate monomers from aggregates.
-
Spectrophotometry: Measuring absorbance at 340 nm or 600 nm to quantify turbidity.
-
-
Select Optimal Condition: Identify the excipient or combination of excipients that minimizes aggregation while maintaining biotinylation efficiency. Scale up the reaction using the optimized conditions.
References
how to improve Biotin-PEG5-NH-Boc solubility for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Biotin-PEG5-NH-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains a biotin moiety for strong and specific binding to avidin or streptavidin, a five-unit polyethylene glycol (PEG) spacer to increase hydrophilicity and provide spatial separation, and a Boc-protected amine group.[1][] The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a primary amine. This primary amine can then be used for conjugation to other molecules. Common applications include its use as a linker in PROTACs (Proteolysis Targeting Chimeras), in bioconjugation, and for labeling and immobilization of biomolecules.
Q2: What is the purpose of the PEG5 linker in this molecule?
A2: The polyethylene glycol (PEG) spacer serves several important functions. It increases the overall hydrophilicity of the molecule, which can improve the solubility of the final conjugate.[] The PEG chain also provides a flexible spacer arm, which can reduce steric hindrance and allow the biotin moiety to efficiently bind to avidin or streptavidin.
Q3: Why is the amine group protected with a Boc group?
A3: The Boc (tert-butyloxycarbonyl) protecting group prevents the amine from reacting prematurely or non-specifically during synthesis or other reactions. It allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be selectively removed when the free amine is needed for a subsequent reaction step.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations. Before use, it is important to allow the vial to warm to room temperature before opening to avoid condensation of moisture onto the compound.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Symptoms:
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The compound does not fully dissolve in the chosen solvent.
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A suspension or precipitate is observed in the solution.
-
The solution appears cloudy.
Possible Causes and Solutions:
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Inappropriate Solvent: this compound, being a solid with both hydrophobic (Biotin, Boc) and hydrophilic (PEG) components, has specific solubility characteristics. While the PEG chain enhances water solubility, the Boc-protected amine and biotin moieties favor organic solvents.
-
Recommended Action: Start by dissolving this compound in a minimal amount of a compatible organic solvent before introducing it to an aqueous reaction buffer.
-
-
Insufficient Solvent Volume: The concentration of the stock solution may be too high for the chosen solvent.
-
Recommended Action: Increase the volume of the solvent incrementally until the compound fully dissolves. Refer to the solubility data table below for guidance.
-
-
Low Temperature: The solubility of most compounds decreases at lower temperatures.
-
Recommended Action: Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. However, be cautious with temperature-sensitive reagents in your reaction.
-
-
Compound Degradation: Improper storage may lead to degradation of the compound, affecting its solubility.
-
Recommended Action: Ensure the compound has been stored correctly at -20°C in a dry environment. If degradation is suspected, it is best to use a fresh vial of the reagent.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 - 50 | ~33 - 82 | Recommended for preparing high-concentration stock solutions.[3][4] |
| Dimethylformamide (DMF) | ~20 | ~33 | Another excellent choice for initial dissolution. |
| Dichloromethane (DCM) | Soluble | - | Useful for organic synthesis applications. |
| Chloroform | Soluble | - | Can be used in non-aqueous reaction setups. |
| Water | Sparingly Soluble | - | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol / Methanol | Limited Solubility | - | May not be suitable for high-concentration stock solutions. |
Disclaimer: The solubility values presented are estimates based on data for structurally related compounds (Biotin and Biotin-NHS) and general characteristics of PEGylated molecules. It is recommended to perform small-scale solubility tests for your specific application.
Experimental Protocols
Key Experiment: Preparation of a this compound Stock Solution and Introduction into an Aqueous Reaction
This protocol describes the recommended method for dissolving this compound and adding it to a reaction mixture, for example, for conjugation to a protein following Boc deprotection.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture condensation.
-
Weigh Reagent: In a fume hood, weigh the desired amount of this compound into a microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO to the solid. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (606.78 g/mol ).
-
Aid Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid has not fully dissolved, you can gently warm the tube to 37°C for a few minutes or place it in a sonicating water bath. Visually inspect the solution to ensure it is clear and free of particulates.
-
Adding to Reaction: Once fully dissolved, the stock solution in DMSO can be added dropwise to your aqueous reaction buffer while gently vortexing. Ensure that the final concentration of DMSO in the reaction mixture is low (typically <5% v/v) to avoid negative effects on protein stability or enzyme activity.
-
Proceed with Reaction: The now-soluble this compound is ready for the subsequent steps of your experiment (e.g., Boc-deprotection and conjugation).
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues with this compound.
Caption: Recommended experimental workflow for preparing this compound for reactions.
References
Technical Support Center: Optimizing Linker Length for PROTACs with Biotin-PEG Series
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the use of Biotin-PEG series linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer; it plays a critical role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] An optimal linker correctly orients the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin to the POI, leading to its subsequent degradation by the proteasome.[3]
Q2: How does the length of a PEG linker impact PROTAC efficacy?
The length of the polyethylene glycol (PEG) linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. This can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.
The optimal linker length is therefore a balance to ensure a productive ternary complex geometry.
Q3: What are the advantages of using PEG linkers in PROTAC design?
PEG linkers are widely used in PROTAC design for several reasons:
-
Hydrophilicity: PEG linkers are hydrophilic, which can improve the aqueous solubility and overall physicochemical properties of the often large and hydrophobic PROTAC molecule.
-
Biocompatibility: They generally exhibit good biocompatibility.
-
Flexibility: The flexibility of PEG chains allows the PROTAC to adopt various conformations, which can be advantageous for the formation of a stable ternary complex.
-
Synthetic Accessibility: PEG units of various lengths are commercially available, enabling the systematic and modular synthesis of PROTAC libraries with different linker lengths.
Q4: What is the "hook effect" and how does linker optimization affect it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations. This occurs because an excess of the PROTAC molecules favors the formation of non-productive binary complexes (POI-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex. While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes strong positive cooperativity and stability in the ternary complex can help mitigate its severity, leading to sustained degradation over a wider concentration range.
Q5: What is the role of biotin in a Biotin-PEG series linker for PROTACs?
Biotin-PEG linkers are commercially available for PROTAC synthesis. However, the inclusion of biotin is often for analytical or experimental purposes rather than being a core functional component for degradation. For instance, biotin can be used for:
-
Proximity Biotinylation (BioID): To identify and study the drug-induced protein-E3 ligase interactions.
-
Affinity Purification: Biotin's strong and specific interaction with streptavidin can be exploited to pull down the PROTAC and its binding partners.
It is crucial to consider that free biotin in cell culture media or patient samples can interfere with assays that rely on streptavidin-biotin interactions.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein with a Biotin-PEG-linker PROTAC.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, PEG8). A systematic evaluation is crucial as the optimal length is highly target-dependent. |
| Suboptimal Ternary Complex Formation | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. This can provide insights into whether the linker is facilitating a productive interaction. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker or the overall size of the PROTAC might limit its ability to cross the cell membrane. Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to include more lipophilic moieties if permeability is low. |
| Biotin Interference with Cellular Processes | While less common, consider if the biotin moiety itself is interfering with cellular pathways or binding to endogenous biotin-binding proteins, thus reducing the effective concentration of the PROTAC. A control PROTAC with a similar PEG linker lacking biotin could help investigate this. |
| PROTAC Instability | Assess the stability of the PROTAC in the cell culture medium and within the cell. The ether linkages in PEG chains can be susceptible to metabolic degradation. |
Issue 2: A pronounced hook effect is observed at low PROTAC concentrations.
| Potential Cause | Troubleshooting Steps |
| Unstable Ternary Complex | A linker that does not adequately stabilize the ternary complex can exacerbate the hook effect. Experiment with linkers of different lengths and compositions to enhance ternary complex cooperativity. |
| High Affinity Binary Interactions | If the individual ligands have very high affinity for their respective proteins, the formation of binary complexes at lower concentrations can be favored. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex. |
| Suboptimal Linker Flexibility | While flexibility is an advantage of PEG linkers, excessive flexibility can be detrimental. Introducing more rigid elements into the linker (e.g., piperazine or triazole moieties) can pre-organize the PROTAC into a more favorable conformation for ternary complex formation. |
Issue 3: Inconsistent or unexpected results in downstream assays.
| Potential Cause | Troubleshooting Steps |
| Biotin Interference in Immunoassays | If you are using assays that rely on streptavidin-biotin technology (e.g., certain types of ELISA or Western blot detection systems), the biotin on your PROTAC linker can interfere with the assay, leading to falsely high or low signals. Use detection methods that are not based on the streptavidin-biotin interaction. |
| High Background Biotin Levels | Cell culture media often contains biotin, which can compete with your biotinylated PROTAC in certain assays. If using biotin-based detection or pulldown, consider using biotin-free media for the duration of the experiment. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific PROTAC system. Below are illustrative examples of how PEG linker length can affect degradation efficiency.
Table 1: Hypothetical Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (n PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Biotin-PEGn | 2 | >1000 | <10 |
| PROTAC-2 | Biotin-PEGn | 4 | 250 | 80 |
| PROTAC-3 | Biotin-PEGn | 6 | 50 | >95 |
| PROTAC-4 | Biotin-PEGn | 8 | 150 | 90 |
| PROTAC-5 | Biotin-PEGn | 10 | 400 | 75 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Literature-Derived Data on Linker Length for ERα Degradation
| Linker Length (atoms) | Degradation of ERα | Reference |
| 12 | Active | |
| 16 | More potent than 12-atom linker |
Detailed Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and to calculate the binding affinities.
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.
-
Sample Preparation: Prepare solutions of the purified proteins (e.g., POI and E3 ligase) and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration:
-
To measure binary interaction, titrate the PROTAC into the POI solution.
-
To measure ternary complex formation, titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
References
Technical Support Center: Biotin-PEG5-NH-Boc Conjugate Purification
Welcome to the technical support center for the purification of Biotin-PEG5-NH-Boc conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its hybrid structure:
-
PEG Chain: The polyethylene glycol (PEG) linker can cause compounds to streak on silica gel chromatography, leading to poor separation and broad fractions. The polarity of the PEG chain requires highly polar solvent systems for elution.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. Inadvertent deprotection can occur during purification, leading to the formation of the free amine as a significant impurity. Notably, silica gel itself can have a slightly acidic character and may catalyze Boc deprotection, especially with prolonged exposure or heating.[1][2][3][4]
-
Biotin Moiety: While the biotin group is generally stable, its high affinity for streptavidin can be leveraged for affinity purification, although elution can be challenging under non-denaturing conditions.
-
Solubility: The PEG component enhances water solubility, but achieving optimal solubility in chromatography solvents for effective purification can be challenging.[5]
Q2: Which chromatographic techniques are most suitable for purifying this compound?
Flash column chromatography on silica gel is a common method. However, due to the challenges mentioned above, careful selection of the mobile phase is crucial. Reverse-phase HPLC (RP-HPLC) can also be an effective technique for achieving high purity, particularly for smaller-scale purifications.
Q3: What are the expected impurities in a this compound synthesis?
Common impurities may include:
-
Unreacted starting materials.
-
The de-Boc'd analog (Biotin-PEG5-NH2).
-
Di-PEGylated species if the starting amine has multiple reactive sites.
-
Byproducts from the coupling reaction.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.
-
TLC: Use a mobile phase similar to your column chromatography conditions. Visualization can be achieved using a p-anisaldehyde stain or a potassium permanganate dip. For specific detection of biotin, spraying with 4-dimethylaminocinnamaldehyde can be used.
-
HPLC: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically effective for analyzing purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Streaking and Poor Separation on Silica Gel Chromatography
Cause: The polar PEG chain interacts strongly and heterogeneously with the silica stationary phase.
Solutions:
-
Optimize Mobile Phase:
-
Avoid standard ethyl acetate/hexane systems. A gradient of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl3) often provides better results.
-
A ternary system, such as ethanol/isopropanol in chloroform, has been reported to improve the separation of PEG-containing compounds.
-
Adding a small percentage (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase can help to deactivate acidic sites on the silica gel and reduce tailing, especially if the free amine is present.
-
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve band sharpness.
Issue 2: Presence of a More Polar Impurity Corresponding to the De-Boc'd Product
Cause: The Boc group has been cleaved due to exposure to acidic conditions.
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your starting eluent, then re-equilibrate with the starting eluent to neutralize acidic sites.
-
Avoid Acidic Additives: Do not use acidic additives in the mobile phase for silica gel chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound spends on the silica.
-
Alternative Purification: Consider purification methods that do not involve acidic conditions, such as preparative RP-HPLC with a neutral or slightly basic mobile phase, or precipitation/crystallization if applicable.
Issue 3: Difficulty in Detecting the Product in Column Fractions
Cause: The compound may not be UV-active, or the concentration may be too low for easy detection by TLC staining.
Solutions:
-
TLC Staining: Use a less specific but more sensitive stain like potassium permanganate or p-anisaldehyde, which can detect a wider range of organic molecules.
-
Evaporate and Weigh: For larger scale purifications, evaporating a small, measured aliquot from each fraction and weighing the residue can help locate the product.
-
Mass Spectrometry: For rapid identification, a small sample from key fractions can be analyzed by LC-MS.
Quantitative Data Summary
The following table summarizes typical parameters for the purification and analysis of Biotin-PEG conjugates.
| Parameter | Method | Typical Conditions | Expected Outcome |
| Purity Assessment | RP-HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA | >95% purity |
| Identity Confirmation | Mass Spectrometry | Electrospray Ionization (ESI) | Observed mass matches the calculated mass (M+H)+ |
| Flash Chromatography | Silica Gel | Gradient of 0-10% MeOH in DCM | Separation of product from less polar impurities |
| TLC Analysis | Silica Gel Plate | 10% MeOH in DCM | Rf value typically between 0.3 - 0.5 |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM).
-
Column Packing: Pour the slurry into a column and allow it to pack under gentle pressure. Equilibrate the column with 2-3 column volumes of the starting mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If it is not fully soluble, add a small amount of MeOH. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Start the elution with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% MeOH in DCM over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Analytical HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
Visualizations
References
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Biotin-PEG5-NH-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of Biotin-PEG5-NH-Boc.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors. Below are the primary reasons and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[1][2]
-
Troubleshooting:
-
Increase the concentration of TFA. A common starting point is a 1:1 (v/v) mixture of TFA and a suitable solvent like dichloromethane (DCM).[3] Depending on the substrate, concentrations ranging from 20-50% TFA in DCM are often used.[1]
-
Ensure the TFA is fresh and has not absorbed water, which can reduce its effectiveness.[2]
-
For particularly stubborn deprotections, consider a stronger acid system, such as 4M HCl in 1,4-dioxane.
-
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.
-
Troubleshooting:
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. Most deprotections are complete within 1-2 hours at room temperature.
-
While many deprotections are performed at room temperature, gentle heating may be required for some substrates. However, be cautious as higher temperatures can promote side reactions.
-
-
-
Poor Substrate Solubility: The this compound must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently. A heterogeneous mixture can lead to an incomplete reaction.
-
Troubleshooting:
-
Ensure the chosen solvent, typically DCM, provides good solubility for your PEGylated compound. If solubility is an issue, explore alternative or co-solvent systems.
-
-
-
Steric Hindrance: The bulky nature of the biotin and PEG components might sterically hinder the approach of the acid to the Boc group, slowing down the reaction.
-
Troubleshooting:
-
In cases of significant steric hindrance, more forcing conditions such as a higher concentration of acid, longer reaction time, or a slight increase in temperature may be necessary.
-
-
Q2: How can I monitor the progress of the Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected Biotin-PEG5-amine is more polar than the Boc-protected starting material and will have a lower Rf value.
-
Visualization: Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple or yellow) with the newly formed primary amine, confirming the deprotection. The Boc-protected starting material will not stain with ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, the desired product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Q3: I'm observing side products after deprotection. What could be the cause and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated as a byproduct.
-
Prevention with Scavengers: To prevent this, "cation scavengers" can be added to the reaction mixture to trap the reactive tert-butyl cation.
-
Common Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are frequently used scavengers. A typical cleavage cocktail may include TFA/scavenger/solvent.
-
Q4: What is the best way to work up the reaction and isolate the deprotected Biotin-PEG5-amine?
The work-up procedure aims to remove the acid and isolate the deprotected product, which is typically a TFA salt.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator.
-
Co-evaporation: To remove residual traces of TFA, co-evaporation with a solvent like toluene or DCM several times is effective.
-
-
Precipitation: The deprotected product, as an ammonium salt, can often be precipitated by adding a non-polar solvent like cold diethyl ether. The resulting solid can then be collected by filtration.
-
Aqueous Workup: If applicable, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be done carefully to avoid hydrolysis of other sensitive functional groups.
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection. The optimal conditions for this compound may require some optimization.
| Parameter | Typical Range/Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | Most common and effective reagent. |
| Solvent | Dichloromethane (DCM) | A common choice due to good solubility of many Boc-protected compounds. |
| TFA Concentration | 20-50% (v/v) in DCM or 1:1 TFA:DCM | Higher concentrations may be needed for difficult substrates. |
| Alternative Acid | 4M HCl in 1,4-dioxane | A stronger acid system that can be more effective in some cases. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes to 2 hours | Should be monitored by TLC or LC-MS. |
| Scavengers | Triisopropylsilane (TIS) or Triethylsilane (TES) | Typically used at 2.5-5% (v/v) to prevent side reactions. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., a 1:1 volume ratio with DCM).
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified by precipitation from cold diethyl ether.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol, adjusting the polarity as needed).
-
On a silica gel TLC plate, spot the starting this compound, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
After development, dry the plate and visualize the spots under UV light if applicable.
-
Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the deprotected amine.
Visualizations
References
Technical Support Center: Optimizing Biotin-PEG5-NH-Boc Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG5-NH-Boc and similar amine-reactive conjugations. The guidance focuses on optimizing reaction conditions, particularly pH, to ensure successful and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a deprotected Biotin-PEG5-Amine to an N-hydroxysuccinimide (NHS) ester?
The optimal pH for reacting an NHS ester with a primary amine, such as the one on Biotin-PEG5-NH2 (after Boc deprotection), is in the range of 7.2 to 8.5.[1][2][3] This pH range represents a critical balance: it is high enough to ensure a significant portion of the primary amines are deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[4][5]
Q2: Why is pH so critical in this conjugation reaction?
The reaction's success hinges on two competing processes that are both pH-dependent:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2). At acidic pH, the amine is protonated (-NH3+), making it non-nucleophilic and unreactive towards the NHS ester. As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis significantly increases at higher pH levels.
Therefore, the optimal pH maximizes the concentration of the reactive amine while minimizing the rate of NHS ester degradation.
Q3: Which buffers are recommended for this conjugation, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential to prevent the buffer from competing with your biotinylated molecule for the NHS ester. Commonly used buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Sodium bicarbonate buffer (0.1 M), pH 8.3-8.5
-
Borate buffer (50 mM), pH 8.5
-
HEPES buffer
-
-
Buffers to Avoid: Buffers containing primary amines will compete in the reaction, leading to lower yields of the desired conjugate. Avoid using:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Note: Tris or glycine can be used at the end of the reaction to quench any remaining NHS ester.
-
Q4: My this compound is not reacting. What could be the issue?
The "Boc" group (tert-Butyloxycarbonyl) is a protecting group for the primary amine. This protected amine is not reactive. You must first deprotect the amine (remove the Boc group) to allow it to react with an NHS ester or other amine-reactive reagents. This is typically done under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are then removed before proceeding with the conjugation reaction in the recommended pH 7.2-8.5 buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH: The buffer pH is too low (amines are protonated) or too high (NHS ester is hydrolyzed). | Verify the buffer pH is within the optimal 7.2-8.5 range. Use a calibrated pH meter. |
| Boc Group Still Present: The primary amine on the Biotin-PEG5 is still protected by the Boc group. | Ensure the Boc deprotection step was successfully performed and all deprotection reagents (e.g., acid) were removed before conjugation. | |
| Hydrolyzed NHS Ester: The NHS ester reagent was exposed to moisture or stored improperly. | Use a fresh vial of the NHS ester. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Competing Amines in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate before starting the conjugation. | |
| Dilute Protein/Molecule Concentration: The concentration of the molecule to be conjugated is too low, making the competing hydrolysis reaction more significant. | Increase the concentration of the protein or molecule to at least 1-2 mg/mL for optimal results. | |
| Precipitation of Conjugate | Over-modification: Too many biotin-PEG molecules have been conjugated to the target protein, altering its solubility. | Reduce the molar excess of the Biotin-PEG5-NHS ester used in the reaction. |
| Hydrophobicity: The resulting conjugate may be less soluble than the starting materials. | Consider using a Biotin-PEG reagent with a longer, more hydrophilic PEG chain to improve the solubility of the final conjugate. | |
| Incorrect pH: The reaction or final buffer pH is near the isoelectric point (pI) of the protein, causing it to precipitate. | Adjust the pH of the buffer to be further away from the pI of the protein. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following tables summarize the effect of pH on the half-life of a typical NHS ester, illustrating the trade-off between amine reactivity and ester stability.
Table 1: NHS Ester Half-Life at Various pH Values
| pH | Temperature (°C) | Half-Life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes | |
| 7.0 | Not Specified | 2-4 hours | |
| 9.0 | Not Specified | A few minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugations
| Parameter | Recommended Range | Reference |
| pH | 7.2 - 8.5 | |
| Temperature | 4°C to Room Temperature | |
| Incubation Time | 30 minutes to 4 hours | |
| Molar Excess of Biotin-PEG-NHS | 10- to 50-fold over the target molecule |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound in a suitable solvent.
-
Acid Treatment: Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA), to the solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Removal of Acid: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Verification: Confirm the removal of the Boc group using an appropriate analytical method (e.g., mass spectrometry).
-
Final Preparation: Ensure the resulting Biotin-PEG5-NH2 is completely dry and free of residual acid before proceeding to the conjugation step.
Protocol 2: General Protocol for Conjugation to a Protein
-
Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the deprotected Biotin-PEG5-Amine (if you are activating its carboxyl group) or the corresponding Biotin-PEG5-NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved biotinylation reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturing the protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts (like NHS) using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for Biotin-PEG5-Amine conjugation.
References
Technical Support Center: Enhancing Cellular Permeability of Biotin-PEG5-NH-Boc PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) that contain a Biotin-PEG5-NH-Boc linker.
Frequently Asked Questions (FAQs)
Q1: Why is cellular permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 700 Da, and typically possess a high polar surface area. These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecule drugs. Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, limiting their access to intracellular targets.[1][2][3]
Q2: What is the general role of the linker in PROTAC permeability?
The linker is a critical component of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.[4][5] Its length, rigidity, and chemical composition significantly influence the overall physicochemical properties of the PROTAC, including its cellular permeability. Linker optimization is a key strategy for improving the drug-like properties of PROTACs.
Q3: What are the potential effects of the this compound linker components on permeability?
The this compound linker has several components that can influence cellular permeability:
-
Biotin: As a vitamin, biotin has its own cellular uptake mechanisms, which could potentially be harnessed. However, its hydrophilic nature may negatively impact passive diffusion.
-
PEG5 (Polyethylene Glycol, 5 units): PEG linkers are known to increase the water solubility of PROTACs. While this can be beneficial for formulation, longer, flexible PEG chains can increase the molecule's size and polar surface area, potentially hindering permeability. However, PEG linkers can also promote folded conformations that shield polar groups, a "chameleonic" behavior that may enhance membrane traversal.
-
NH-Boc (tert-Butyloxycarbonyl protected amine): The Boc group is a lipophilic protecting group. While it increases lipophilicity, which can sometimes favor membrane interaction, it is also bulky. It is important to consider whether the Boc group is present in the final PROTAC or if it is a synthetic handle that is removed. If present in the final molecule, its bulkiness and the potential for it to be cleaved intracellularly should be considered.
Q4: What are the primary strategies to improve the cellular permeability of PROTACs?
Several strategies can be employed to enhance the cellular permeability of PROTACs:
-
Linker Optimization: Modifying the linker is a common approach. This can involve adjusting its length, replacing flexible PEG chains with more rigid structures like alkyl chains or phenyl rings, or incorporating cyclic elements.
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can lead to more compact, "folded" conformations. This "chameleonic" behavior reduces the polar surface area of the molecule in the lipophilic environment of the cell membrane, facilitating passive diffusion.
-
Prodrug Strategies: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can improve membrane permeability.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to improve permeability.
Troubleshooting Guides
Issue 1: Low target protein degradation observed, suspect poor cellular permeability.
If your this compound containing PROTAC shows good binding to the target protein and E3 ligase in biochemical assays but fails to induce degradation in cellular assays, poor cellular permeability is a likely culprit.
Troubleshooting Workflow:
Troubleshooting Low PROTAC Activity
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| High Polarity of Biotin-PEG5 Linker | Consider replacing the PEG5 linker with a more lipophilic alkyl chain or a rigid phenyl group to reduce the polar surface area. |
| Excessive Flexibility of PEG5 Linker | Introduce some rigidity into the linker by incorporating cyclic structures like piperidine or piperazine. This can pre-organize the PROTAC into a more favorable conformation for cell entry. |
| Boc Group Issues (if present in final PROTAC) | If the Boc group is intended to be cleaved, confirm its intracellular removal. If it is a permanent part of the structure, its bulkiness might be sterically hindering membrane passage. Consider synthesizing an analog without the Boc group. |
| Efflux Pump Activity | The Caco-2 permeability assay can help determine if your PROTAC is a substrate for efflux pumps. If so, structural modifications to avoid recognition by these transporters may be necessary. |
Issue 2: Inconsistent results in Caco-2 permeability assays.
Inconsistent results or low recovery in Caco-2 assays are common issues when working with "beyond the Rule of Five" molecules like PROTACs.
Troubleshooting Caco-2 Assays:
| Problem | Possible Cause | Suggested Solution |
| Low Compound Recovery | Non-specific binding to the assay plates or cell monolayer. | Add a low concentration of Bovine Serum Albumin (BSA), typically 0.25-1%, to the assay buffer in both the apical and basolateral compartments. This can reduce non-specific binding and improve recovery. |
| Poor solubility in the assay buffer. | Ensure the PROTAC is fully dissolved in the dosing solution. Using a buffer with a small percentage of a co-solvent might be necessary, but its effect on cell monolayer integrity must be validated. | |
| High Efflux Ratio | The PROTAC is a substrate for efflux transporters (e.g., P-gp). | Co-dose with a known inhibitor of the suspected efflux transporter to confirm its involvement. Structural modifications to the PROTAC may be needed to reduce its affinity for the transporter. |
| Variable Papp Values | Inconsistent Caco-2 monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have tight junctions. Use a low-permeability marker like Lucifer yellow to confirm monolayer integrity during the experiment. |
Quantitative Data Summary
The following table presents hypothetical permeability data for a series of PROTACs to illustrate how linker modifications can impact permeability. These values are for comparative purposes.
| PROTAC ID | Linker Composition | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-01 | This compound | 0.2 | 0.1 | 15.2 |
| PROTAC-02 | Biotin-Alkyl-C6-NH2 | 0.8 | 0.5 | 8.5 |
| PROTAC-03 | Biotin-PEG2-Phenyl-NH2 | 1.5 | 1.1 | 4.1 |
| PROTAC-04 | Biotin-PEG5-NH2 (no Boc) | 0.3 | 0.15 | 14.8 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Prepare Solutions:
-
Dissolve the test PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.
-
Prepare the acceptor solution (buffer without the compound).
-
-
Assay Setup:
-
Add the acceptor solution to a 96-well acceptor plate.
-
Carefully place the lipid-coated filter (donor) plate on top of the acceptor plate.
-
Add the PROTAC solution to the donor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for 5 to 20 hours in a moist chamber to prevent evaporation.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the concentrations in the donor and acceptor wells and the incubation time and membrane area.
PAMPA Experimental Workflow
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human small intestine, to assess both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A high TEER value indicates a well-formed monolayer.
-
Assay Setup (Bidirectional):
-
A-to-B (Apical to Basolateral): Add the PROTAC solution (typically at 10 µM in transport buffer, which may contain BSA) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A (Basolateral to Apical): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the PROTAC using LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Caco-2 Permeability Assay Workflow
Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, which is the ultimate biological process that is dependent on adequate cellular permeability.
General PROTAC Mechanism of Action
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG-NHS vs. Biotin-PEG5-NH-Boc for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of modern biological research. This covalent attachment of biotin enables a wide array of applications, including protein detection, purification, and the study of protein interactions. The choice of biotinylation reagent is critical and depends on the target functional groups on the protein and the desired outcome of the experiment. This guide provides an objective comparison of two distinct biotinylation reagents: the amine-reactive Biotin-PEG-NHS ester and the protected amine linker, Biotin-PEG5-NH-Boc. We will delve into their mechanisms of action, applications, and provide detailed experimental protocols to assist in selecting the most appropriate reagent for your research needs.
Introduction to the Reagents
Biotin-PEG-NHS is a widely used, amine-reactive biotinylation reagent. It features a biotin moiety, a polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2] The NHS ester specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated protein, which can reduce aggregation and minimize steric hindrance, thereby improving the accessibility of the biotin for binding to avidin or streptavidin.[5]
This compound , on the other hand, is not a direct labeling reagent. It is a heterobifunctional linker containing a biotin group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. In its native state, this reagent is unreactive towards proteins. The Boc protecting group must first be removed through a process called deprotection, typically under acidic conditions, to expose the primary amine. This newly available amine can then be conjugated to a protein, most commonly to carboxyl groups (aspartic and glutamic acid residues) using carbodiimide chemistry, such as with EDC and NHS. This two-step approach offers an alternative strategy for biotinylation, particularly when primary amines on the protein are to be avoided or are not available.
Data Presentation: A Comparative Overview
The selection between Biotin-PEG-NHS and this compound is fundamentally based on the desired labeling strategy. The following table summarizes their key characteristics to guide this choice.
| Feature | Biotin-PEG-NHS | This compound |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Boc-protected primary amine (-NH-Boc) |
| Primary Target on Protein | Primary amines (Lysine residues, N-terminus) | Carboxyl groups (Aspartic acid, Glutamic acid) (after deprotection and with a crosslinker) |
| Reaction Chemistry | Nucleophilic acyl substitution | 1. Acid-catalyzed deprotection 2. Carbodiimide-mediated amide bond formation |
| Resulting Covalent Bond | Amide bond | Amide bond |
| Number of Steps | One-step labeling | Two-step process (Deprotection then Conjugation) |
| Reaction pH | 7.0 - 9.0 | Deprotection: Acidic (e.g., TFA) Conjugation: 4.5 - 6.0 |
| Key Advantages | - High reactivity with abundant amine groups - Forms highly stable bonds - Well-established and straightforward protocols | - Targets different functional groups (carboxyls) - Useful when lysines need to be preserved for function - Can be used for site-specific labeling if carboxyl groups are limited |
| Key Considerations | - Can lead to heterogeneous products due to multiple lysine residues - NHS esters are moisture sensitive and prone to hydrolysis | - Requires a separate deprotection step which can be harsh for some proteins - Carbodiimide chemistry can lead to protein polymerization if not optimized - More complex protocol |
| Typical Labeling Efficiency | High, but dependent on protein concentration and number of accessible amines. | Variable, dependent on the efficiency of both the deprotection and conjugation steps. |
Experimental Protocols
Protocol 1: Protein Labeling with Biotin-PEG-NHS
This protocol provides a general procedure for the biotinylation of a protein using an NHS ester-functionalized biotin-PEG reagent.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS. The protein concentration should ideally be 2-10 mg/mL.
-
Prepare Biotin-PEG-NHS Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with and neutralize any excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Two-Step Protein Labeling with this compound
This process involves two distinct stages: the deprotection of the Boc group and the subsequent conjugation of the resulting amine to the protein.
Part A: Boc Deprotection of this compound
Important Note: Standard Boc deprotection protocols often use harsh acidic conditions (e.g., neat trifluoroacetic acid) that can denature proteins. The following is a suggested milder approach, but it must be optimized for your specific protein to ensure its stability and activity are maintained.
Materials:
-
This compound
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triisopropylsilane)
-
Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
Procedure:
-
Dissolve Reagent: Dissolve this compound in a minimal amount of DCM or dioxane.
-
Deprotection Cocktail: Prepare a deprotection cocktail. A common starting point is 5-10% TFA in DCM with a scavenger like anisole (5% v/v). The scavenger helps to prevent side reactions with the tert-butyl cation that is released during deprotection.
-
Incubation: Add the deprotection cocktail to the dissolved reagent and incubate at room temperature for 30-60 minutes. Monitor the reaction by TLC or mass spectrometry if possible.
-
Solvent Removal: Evaporate the TFA and solvent under a stream of nitrogen.
-
Neutralization and Dissolution: Immediately dissolve the deprotected Biotin-PEG5-NH2 in a protein-compatible buffer, such as 0.1 M MES, pH 4.7-6.0, for the subsequent conjugation step. Ensure the pH is adjusted correctly.
Part B: Conjugation of Biotin-PEG-NH2 to Protein Carboxyl Groups
This protocol uses EDC and NHS to couple the amine group of the deprotected biotin linker to the carboxyl groups on a protein.
Materials:
-
Protein of interest (in a carboxylate- and amine-free buffer like 0.1 M MES, pH 4.7-6.0)
-
Deprotected Biotin-PEG5-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Exchange the protein into an amine- and carboxylate-free buffer such as 0.1 M MES, pH 4.7-6.0.
-
Activate Protein Carboxyls: Add EDC to the protein solution to a final concentration of 2-10 mM. Immediately add NHS or Sulfo-NHS to a final concentration of 5-20 mM. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Conjugation Reaction: Add the deprotected Biotin-PEG5-NH2 to the activated protein solution. A 20- to 50-fold molar excess of the biotin linker over the protein is a common starting point.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as hydroxylamine, to a final concentration of 10-50 mM.
-
Purification: Remove excess reagents and byproducts by desalting or dialysis.
Protocol 3: Quantification of Biotinylation with the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial reading.
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the cuvette and mix well.
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample, which displaces the HABA from the avidin. The moles of biotin can be calculated using the Beer-Lambert law and the extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm). The degree of labeling is then determined by dividing the moles of biotin by the moles of protein.
Mandatory Visualization
Caption: Workflow for direct protein labeling using Biotin-PEG-NHS.
Caption: Two-step workflow for protein labeling using this compound.
Caption: Workflow of a pull-down assay using a biotinylated protein.
Conclusion
Biotin-PEG-NHS and this compound represent two fundamentally different strategies for protein biotinylation. Biotin-PEG-NHS is the reagent of choice for direct, efficient labeling of primary amines, which are abundant on the surface of most proteins. Its straightforward, one-step protocol makes it a workhorse in many labs. However, this can lead to a heterogeneous population of labeled proteins, which may be a concern if lysine residues are critical for protein function.
In contrast, this compound provides a more targeted approach. By enabling the biotinylation of carboxyl groups after a deprotection step, it offers a valuable alternative when amine modification is undesirable. This two-step process is more complex and requires careful optimization, particularly the deprotection step, to preserve protein integrity. Researchers should choose Biotin-PEG-NHS for general, high-efficiency biotinylation and consider the more complex workflow of this compound when specific targeting of carboxyl groups is necessary to maintain the biological activity of the protein of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BOC deprotection [hi.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biotin-PEG-NH-Boc Linkers: A Comparative Analysis of PEG Chain Length
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible linkers is a critical step in the design of conjugates for a wide range of applications, from targeted drug delivery to advanced diagnostic assays. Biotin-PEG-NH-Boc linkers are heterobifunctional reagents that offer the highly specific and robust biotin-streptavidin interaction, coupled with a protected primary amine for covalent attachment to a molecule of interest. The polyethylene glycol (PEG) spacer is a key component of these linkers, as its length can significantly influence the physicochemical properties and biological performance of the final conjugate.
This guide provides an objective comparison of Biotin-PEG-NH-Boc linkers with varying PEG chain lengths, with a focus on Biotin-PEG5-NH-Boc and its shorter and longer counterparts. We will explore how the PEG linker length impacts solubility, steric hindrance, and binding kinetics, supported by established principles of PEGylation and available data. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative studies.
The Influence of PEG Linker Length: A Summary of Key Properties
The length of the PEG spacer in a Biotin-PEG-NH-Boc linker plays a crucial role in modulating the properties of the resulting biotinylated molecule. Longer PEG chains generally enhance the hydrophilicity of the conjugate, which can be advantageous when working with hydrophobic molecules, potentially reducing aggregation and improving stability in aqueous solutions.[][][3] Conversely, the increased hydrodynamic radius associated with longer PEG linkers can introduce greater flexibility and reduce steric hindrance, which may impact the binding affinity of the biotin moiety to streptavidin.[4][5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Biotin-PEG-NH-Boc linkers with different PEG chain lengths.
| Property | Biotin-PEG3-NH-Boc | This compound | Biotin-PEG6-NH-Boc |
| Molecular Weight | ~518 g/mol | ~606 g/mol | ~650 g/mol |
| Spacer Arm Length | ~25.9 Å | ~33.1 Å | ~36.7 Å |
| Solubility | Soluble in DMSO, DMF, Methanol, and PBS (10 mg/mL) | Soluble in DMSO | Information not readily available, but expected to have high aqueous solubility. |
Performance Characteristics
The choice of PEG linker length can have a significant impact on the performance of a biotinylated molecule in various applications. The following table outlines the expected performance differences based on the principles of PEGylation.
| Performance Metric | Short PEG Linker (e.g., PEG3) | Medium PEG Linker (e.g., PEG5) | Long PEG Linker (e.g., PEG12) |
| Aqueous Solubility | Good | Very Good | Excellent |
| Steric Hindrance | Higher potential for steric hindrance, which may impact binding to streptavidin if the biotin is close to a bulky molecule. | Balanced properties, often providing sufficient spacing to minimize steric hindrance in many applications. | Lower potential for steric hindrance, offering greater flexibility and distance from the conjugated molecule. |
| Binding Accessibility | May be limited in crowded environments, such as on a cell surface or in a dense protein matrix. | Generally improved accessibility compared to shorter linkers. | Optimal accessibility in most scenarios, allowing the biotin to extend further from the surface of the conjugated molecule. |
| Potential for Non-specific Binding | Lower potential for non-specific interactions due to a smaller hydrodynamic radius. | Moderate potential for non-specific interactions. | Higher potential for non-specific interactions due to the larger size of the PEG chain, although PEG itself is known to reduce non-specific binding. |
| Immunogenicity | Lower potential for inducing an anti-PEG antibody response. | Moderate potential for inducing an anti-PEG antibody response. | Higher potential for inducing an anti-PEG antibody response with very long PEG chains. |
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the use of Biotin-PEG-NH-Boc linkers.
Caption: Longer PEG linkers can reduce steric hindrance, facilitating easier binding of biotin to streptavidin.
Caption: A typical workflow for conjugating a Biotin-PEG-NH-Boc linker to a target molecule.
Experimental Protocols for Comparative Analysis
To empirically determine the optimal Biotin-PEG-NH-Boc linker for a specific application, it is essential to perform comparative experiments. Below are detailed protocols for key assays that can be used to evaluate the performance of biotinylated molecules with different PEG linker lengths.
Enzyme-Linked Immunosorbent Assay (ELISA) for Comparing Binding Activity
This protocol describes a sandwich ELISA to compare the binding activity of a biotinylated detection antibody conjugated with different PEG linkers.
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the antigen of interest
-
Antigen
-
Biotinylated detection antibodies (conjugated with Biotin-PEG3-NH-Boc, this compound, and Biotin-PEG12-NH-Boc)
-
Streptavidin-Horseradish Peroxidase (S-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add the antigen to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibodies (with different PEG linkers) at various concentrations to different wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add S-HRP to all wells and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
Compare the signal intensity (absorbance) generated by the detection antibodies with different PEG linker lengths. A higher signal may indicate better accessibility of the biotin moiety and more efficient binding of the S-HRP.
Caption: A simplified workflow for comparing Biotin-PEG-NH-Boc linkers using ELISA.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR can be used to quantitatively measure the binding kinetics (association and dissociation rates) of a biotinylated ligand to immobilized streptavidin.
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated ligands (conjugated with Biotin-PEG3-NH-Boc, this compound, and Biotin-PEG12-NH-Boc)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if applicable)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.
-
Ligand Immobilization: Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.
-
Analyte Injection: Inject the biotinylated ligands with different PEG linkers at a range of concentrations over the streptavidin-coated surface.
-
Association and Dissociation: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface between different analyte injections if necessary.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Analysis:
Compare the kinetic parameters (ka, kd, and KD) for the biotinylated ligands with different PEG linkers. A lower KD value indicates a higher binding affinity. Differences in ka and kd can provide insights into how the PEG linker length affects the binding and unbinding processes.
Caption: A streamlined workflow for comparing the binding kinetics of different Biotin-PEG linkers using SPR.
Flow Cytometry for Assessing Cell Surface Labeling
This protocol can be used to compare the efficiency of cell surface labeling using a biotinylated primary antibody conjugated with different PEG linkers, followed by detection with a fluorescently labeled streptavidin.
Materials:
-
Cells expressing the target surface antigen
-
Biotinylated primary antibodies (with different PEG linkers)
-
Fluorochrome-conjugated streptavidin (e.g., Streptavidin-FITC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in flow cytometry buffer.
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibodies (with different PEG linkers) at an optimized concentration.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Secondary Staining: Incubate the cells with fluorochrome-conjugated streptavidin.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
Data Analysis:
Compare the mean fluorescence intensity (MFI) of the cell populations stained with the different biotinylated antibodies. A higher MFI may indicate more efficient labeling due to better accessibility of the biotin tag, which could be influenced by the PEG linker length.
Conclusion
The length of the PEG spacer is a critical parameter to consider when selecting a Biotin-PEG-NH-Boc linker for bioconjugation. While longer PEG chains generally offer advantages in terms of increased solubility and reduced steric hindrance, the optimal linker length is application-dependent. For applications where the biotinylated molecule needs to be in close proximity to its binding partner, a shorter PEG linker may be preferable. Conversely, for applications requiring greater separation and flexibility, such as labeling on crowded cell surfaces, a longer PEG linker is likely to provide superior performance.
The experimental protocols provided in this guide offer a framework for researchers to empirically evaluate and compare the performance of Biotin-PEG-NH-Boc linkers with different PEG chain lengths in their specific experimental systems. By carefully considering the principles outlined and conducting appropriate validation experiments, researchers can select the optimal linker to achieve their desired outcomes in drug development and diagnostic applications.
References
The Linchpin of Targeted Protein Degradation: A Comparative Guide to Biotin-PEG5-NH-Boc and Cleavable Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase, plays a pivotal role. The choice between a stable, non-cleavable linker like Biotin-PEG5-NH-Boc and a strategically designed cleavable linker can profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Introduction to PROTAC Linkers: More Than Just a Spacer
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects these two elements.[3] The linker's length, composition, and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[3]
This compound: The Workhorse of Non-Cleavable Linkers
This compound is a commonly utilized building block for constructing non-cleavable PROTAC linkers. It features a biotin moiety, a polyethylene glycol (PEG) chain with five repeating units, and a Boc-protected amine. The PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[4] As a non-cleavable linker, it provides a stable connection between the warhead and the E3 ligase ligand, ensuring the integrity of the PROTAC molecule during its therapeutic action.
Properties of this compound:
-
Chemical Formula: C₂₇H₅₀N₄O₉S
-
Molecular Weight: 606.77 g/mol
-
Type: Non-cleavable, flexible PEG-based linker.
The primary advantage of a non-cleavable linker is its stability, which can lead to a more predictable pharmacokinetic profile and sustained target degradation.
Cleavable Linkers: A Strategy for Controlled Activation
In contrast to their non-cleavable counterparts, cleavable linkers are designed to be broken down under specific physiological conditions, offering a layer of control over the PROTAC's activity. This can be particularly advantageous for enhancing tumor specificity and minimizing off-target effects. Several types of cleavable linkers have been developed, each responding to different triggers:
-
Photo-cleavable Linkers: These linkers incorporate light-sensitive moieties that can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatiotemporal control of PROTAC activity. This approach is particularly useful for in vitro studies and has potential for localized therapeutic applications.
-
Enzyme-cleavable Linkers: These linkers contain peptide sequences that are recognized and cleaved by specific enzymes, such as those that are overexpressed in the tumor microenvironment (e.g., cathepsins, matrix metalloproteinases).
-
pH-Sensitive Linkers: Utilizing linkers with acid-labile groups (e.g., hydrazones), these PROTACs are designed to be stable at physiological pH but release their active components in the acidic environment of tumors or within cellular compartments like endosomes and lysosomes.
-
Redox-sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione compared to the extracellular space.
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
Direct head-to-head comparisons of a PROTAC with a non-cleavable linker like one derived from this compound versus a cleavable version targeting the same protein and E3 ligase are not abundantly available in the literature. However, by examining studies on different PROTACs targeting the same protein, such as BRD4, we can infer the potential advantages and disadvantages of each strategy.
Non-cleavable linkers, particularly those with optimized lengths, have demonstrated high degradation efficiency. For instance, CRBN-based PROTACs targeting BRD4 with PEG linkers have achieved DC₅₀ values in the picomolar to nanomolar range. The stability of the non-cleavable linker ensures that the PROTAC remains intact to continuously facilitate the formation of the ternary complex.
Cleavable linkers, on the other hand, offer the potential for enhanced therapeutic index. For example, an esterase-cleavable linker was used to conjugate a BRD4-targeting PROTAC to albumin in situ, which led to a 16.3-fold higher tumor accumulation compared to the free PROTAC. This strategy leverages the enhanced permeability and retention (EPR) effect for tumor-targeted delivery. Similarly, photo-activated PROTACs have been developed to degrade BRD4 in a light-dependent manner, providing a high degree of control over protein degradation.
Table 1: Quantitative Comparison of PROTACs with Different Linker Strategies Targeting BRD4
| PROTAC (Linker Type) | E3 Ligase | Target Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| PROTAC 1 (PEG linker) | CRBN | Burkitt's lymphoma (BL) cells | < 1 nM | Not Reported | |
| PROTAC 3 (undisclosed) | CRBN | RS4;11 leukemia cells | 51 pM (IC₅₀) | Not Reported | |
| PROTAC 17 (undisclosed) | VHL | Not Specified | >90% degradation at 1 µM | >90% | |
| pc-PROTAC1 (photo-cleavable) | CRBN | HeLa cells | Light-dependent degradation | Effective degradation | |
| ECMal-PROTAC (enzyme-cleavable) | Not Specified | 4T1 tumor cells | Not Reported | Effective degradation |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key parameters for evaluating PROTAC efficacy. A lower DC₅₀ indicates higher potency.
Experimental Protocols
Accurate evaluation of PROTAC performance is crucial for linker design and optimization. Below are detailed methodologies for key experiments.
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blotting
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, 293T)
-
PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified target protein (e.g., GST-tagged BRD4)
-
Purified E3 ligase complex (e.g., FLAG-tagged CRBN)
-
PROTAC compound
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-FLAG Donor beads
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC, target protein, and E3 ligase in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations.
-
Bead Addition: Add the Anti-GST Acceptor beads and Anti-FLAG Donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Protocol 3: In Vitro Linker Cleavage Assay
This protocol can be adapted to assess the cleavage of different types of cleavable linkers. The example below is for an enzyme-cleavable linker.
Materials:
-
PROTAC with a cleavable linker
-
Purified enzyme (e.g., Cathepsin B)
-
Assay buffer
-
Quenching solution
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the PROTAC substrate. Initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction with the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to monitor the decrease in the intact PROTAC and the increase in the cleavage products over time.
Data Analysis:
-
Plot the percentage of cleaved PROTAC against time to determine the cleavage rate.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams were generated using the Graphviz DOT language.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Conceptual comparison of non-cleavable and cleavable linkers in PROTACs.
Caption: Experimental workflow for determining PROTAC efficacy using Western Blotting.
Conclusion: Selecting the Optimal Linker Strategy
The choice between a non-cleavable linker like this compound and a cleavable linker is not a one-size-fits-all decision. Non-cleavable linkers offer simplicity and stability, making them a robust choice for many applications. Cleavable linkers, however, provide an additional layer of control that can be harnessed to improve the therapeutic window of a PROTAC, particularly in the context of cancer therapy. The optimal linker strategy will depend on the specific target, the desired therapeutic outcome, and the overall properties of the PROTAC molecule. A thorough evaluation of different linker types, guided by the experimental protocols outlined in this guide, is essential for the successful development of potent and selective protein degraders.
References
- 1. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Beyond Biotin-PEG5-NH-Boc: A Comparative Guide to PROTAC® Linker Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC®) is a critical determinant of its success. While Biotin-PEG5-NH-Boc has served as a foundational tool, the expanding landscape of PROTAC® design necessitates a deeper understanding of alternative linker strategies. This guide provides an objective comparison of various linker types, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC® is not merely a passive spacer; it actively influences the formation and stability of the ternary complex, comprising the target protein, the PROTAC®, and an E3 ligase.[1] The linker's length, rigidity, and chemical composition are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[2][3]
The Expanding Toolbox: A Comparative Analysis of PROTAC® Linkers
PROTAC® linkers can be broadly classified into three main categories: flexible, rigid, and functionalized ("smart") linkers. Each class offers distinct advantages and disadvantages that must be weighed based on the specific target and desired therapeutic profile.
Flexible Linkers: The Workhorses of PROTAC® Synthesis
Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, have been the cornerstone of early PROTAC® development due to their synthetic accessibility and the conformational freedom they afford.[4]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of flexibility, allowing the PROTAC® to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[4] However, their high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, long alkyl chains can increase lipophilicity, which may negatively impact cell permeability and bioavailability.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the solubility and cell permeability of PROTAC® molecules. The ethylene glycol units introduce polarity and can participate in hydrogen bonding. While beneficial for solubility, PEG linkers can sometimes be susceptible to metabolism.
| Linker Type | Advantages | Disadvantages | Key Considerations |
| Alkyl Chains | - Synthetically accessible- High conformational flexibility | - Potential for entropic penalty- Increased lipophilicity- Susceptibility to metabolism | - Optimization of chain length is crucial.- Balancing flexibility with binding stability. |
| PEG Chains | - Improved solubility- Enhanced cell permeability- Tunable length | - Potential for metabolic instability | - Number of PEG units impacts solubility and length.- Can influence pharmacokinetic properties. |
Rigid Linkers: Enhancing Potency and Selectivity
To overcome the limitations of flexible linkers, researchers are increasingly turning to more rigid designs. These linkers pre-organize the PROTAC® into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation, leading to improved physicochemical and pharmacokinetic properties.
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity. However, in some cases, increased rigidity from aromatic groups can impair degradation potency if the resulting conformation is not optimal for ternary complex formation.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable. Click chemistry offers a modular and efficient approach for synthesizing PROTAC® libraries with diverse linkers.
| Linker Type | Advantages | Disadvantages | Key Considerations |
| Cyclic (Piperazine/Piperidine) | - Constrained conformation- Improved pharmacokinetic properties | - More synthetically challenging | - Ring structure and substitution patterns affect rigidity. |
| Aromatic | - Planarity and rigidity | - Can lead to unproductive conformations | - Substitution pattern on the ring is critical. |
| Alkyne/Triazole | - Conformational restriction- Metabolic stability- Amenable to click chemistry | - May alter solubility | - Triazole ring can be considered part of a rigid linker strategy. |
"Smart" Linkers: Adding Functionality to Degradation
Recent innovations have led to the development of linkers with additional functionalities, enabling spatiotemporal control over PROTAC® activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for precise control over PROTAC® activation.
-
Cleavable Linkers: These linkers can be designed to be cleaved by specific intracellular triggers, such as light (photocleavable linkers) or specific enzymes, releasing the active PROTAC® at the desired site of action.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC® is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes experimental data from various studies, comparing the performance of different linker types.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 9 | ~10 | >90 | F. Dang et al., J. Med. Chem. 2020 |
| BRD4 | VHL | PEG | 12 | <10 | >90 | F. Dang et al., J. Med. Chem. 2020 |
| BRD4 | VHL | Alkyl | 10 | ~50 | ~80 | G. M. Burslem et al., J. Med. Chem. 2018 |
| BRD4 | VHL | Alkyl | 13 | <20 | >90 | G. M. Burslem et al., J. Med. Chem. 2018 |
| AR | VHL | Piperidine/Alkyne | N/A | <1 | >90 | S. Wang et al., J. Med. Chem. 2019 |
| BTK | CRBN | PEG | 11 | 4.3 | >95 | Y. Sun et al., Cell Chem. Biol. 2018 |
| BTK | CRBN | PEG | 14 | 1.8 | >95 | Y. Sun et al., Cell Chem. Biol. 2018 |
Note: The data presented is a selection from various publications and is intended for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Western Blot for PROTAC®-Induced Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC® treatment.
Materials:
-
Cell line of interest
-
PROTAC® compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with a concentration range of the PROTAC® or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Ternary Complex Assay
This live-cell assay measures the formation of the ternary complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for the target protein fused to NanoLuc® luciferase (Donor) and the E3 ligase fused to HaloTag® (Acceptor)
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC® compound
-
Opti-MEM® I Reduced Serum Medium
-
Plate reader capable of measuring luminescence and filtered luminescence
Methodology:
-
Cell Transfection: Co-transfect cells with the donor and acceptor plasmids.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Ligand and PROTAC® Addition: Add the HaloTag® NanoBRET® 618 Ligand to all wells. Then, add the PROTAC® at various concentrations.
-
Signal Measurement: Measure both the donor emission (460 nm) and the acceptor emission (618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC®'s ability to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC® compound
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Reaction Setup: Combine the E1, E2, E3, ubiquitin, target protein, and ATP in the reaction buffer on ice.
-
PROTAC® Addition: Add the PROTAC® at the desired concentration. Include a vehicle-only control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Visualizing the Mechanism and Workflow
References
A Comparative Guide to Validating Biotin-PEG5-NH-Boc Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the conjugation efficiency of Biotin-PEG5-NH-Boc, a heterobifunctional linker widely used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We offer a comparative analysis of analytical techniques, detailed experimental protocols, and a discussion of alternative biotinylation reagents to assist researchers in making informed decisions for their specific applications.
Introduction to this compound and Conjugation Validation
This compound is a versatile linker that incorporates a biotin moiety for detection or purification, a 5-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine.[1] The terminal tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection to reveal a primary amine, which can then be conjugated to a target molecule. Validating the efficiency of this conjugation is critical to ensure the quality, consistency, and efficacy of the final bioconjugate.
Effective validation involves confirming the successful coupling of the linker to the target molecule and quantifying the extent of this conjugation, often expressed as the degree of labeling (DOL) or biotin-to-protein ratio. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations.
Comparison of Analytical Methods for Validation
The choice of analytical method for validating this compound conjugation depends on the nature of the target molecule, the required level of detail, and the available instrumentation. Below is a comparison of commonly used techniques.
| Analytical Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin.[2][3][4][5] | Simple, rapid, and cost-effective. Requires a standard spectrophotometer. | Indirect method. Can be less accurate for complex samples and may be interfered with by colored compounds. Requires removal of free biotin before the assay. |
| HPLC-MS | High-Performance Liquid Chromatography (HPLC) separates the conjugated molecule from unreacted components, followed by Mass Spectrometry (MS) to determine the mass of the conjugate and confirm the addition of the this compound moiety. | Provides high-resolution separation and accurate mass determination, confirming successful conjugation and allowing for quantification of different species. | Requires more specialized and expensive instrumentation. Method development can be time-consuming. PEGs can be challenging to analyze by MS alone due to their heterogeneity. |
| NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the Boc protecting group's characteristic signal (a singlet around 1.4 ppm in ¹H NMR) upon deprotection and the appearance of new signals corresponding to the conjugated molecule. | Provides detailed structural information and can be used for in-situ reaction monitoring. Non-destructive. | Requires high sample concentrations and deuterated solvents. Can be complex to interpret for large biomolecules. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with this compound
This protocol describes a general two-step procedure for conjugating a protein with this compound, involving the deprotection of the Boc group followed by coupling to the protein.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM) or other suitable organic solvent
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in an organic solvent such as DCM.
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or NMR spectroscopy, looking for the disappearance of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Biotin-PEG5-NH2 as a TFA salt.
-
-
Protein Conjugation (Amine Coupling):
-
Dissolve the deprotected Biotin-PEG5-NH2 in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups on the protein by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the deprotected Biotin-PEG5-NH2 solution to the activated protein solution. The molar ratio of the biotin-PEG linker to the protein should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a method to determine the degree of biotinylation of the purified protein conjugate.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
PBS (pH 7.2)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
In a cuvette or microplate well, add the HABA/Avidin solution.
-
Measure the initial absorbance at 500 nm (A₅₀₀_initial).
-
Add a known concentration of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for 5-10 minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the final absorbance at 500 nm (A₅₀₀_final).
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the amount of biotin in the sample.
-
Calculate the concentration of biotin in the sample using the standard curve.
-
Determine the degree of labeling (moles of biotin per mole of protein).
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation and validation.
Comparison with Alternative Biotinylation Reagents
While this compound is a versatile reagent, several alternatives with different reactive groups and spacer arms are available. The choice of reagent depends on the functional groups available on the target molecule and the specific requirements of the application.
| Reagent | Reactive Group | Target Functional Group | Key Features |
| NHS-PEGn-Biotin | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | Reacts efficiently with primary amines at pH 7-9 to form stable amide bonds. The PEG spacer length (n) can be varied. |
| Maleimide-PEGn-Biotin | Maleimide | Sulfhydryls (-SH) | Highly specific for sulfhydryl groups, commonly found in cysteine residues. |
| Biotin Hydrazide | Hydrazide | Aldehydes/Ketones | Reacts with carbonyl groups, which can be introduced into glycoproteins by periodate oxidation. |
| Click Chemistry Reagents (e.g., Biotin-PEG-Azide/Alkyne) | Azide or Alkyne | Corresponding Alkyne or Azide | Highly specific and efficient bioorthogonal reaction. Requires pre-functionalization of the target molecule. |
Conclusion
Validating the conjugation efficiency of this compound is a crucial step in the development of robust and reliable bioconjugates. A combination of a straightforward colorimetric method like the HABA assay for routine quantification and more sophisticated techniques such as HPLC-MS and NMR for detailed characterization provides a comprehensive validation strategy. The choice of biotinylation reagent should be carefully considered based on the target molecule and desired application, with several alternatives to this compound offering different functionalities and advantages. By following detailed experimental protocols and employing appropriate analytical methods, researchers can ensure the quality and consistency of their biotinylated products.
References
A Comparative Guide to PROTAC Linkers: Impact on Efficacy and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the knockdown of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1][2][3][4] It is increasingly evident that the linker is not merely a spacer but a critical determinant of a PROTAC's biological activity and drug-like properties.[] Its length, composition, rigidity, and attachment points collectively influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation. This guide offers a comparative analysis of different PROTAC linkers, supported by experimental data, to inform rational design and optimization.
The Functional Role of the Linker
The linker's primary role is to bridge the two ligands, enabling the formation of a productive ternary complex. However, its influence extends far beyond simple conjugation:
-
Ternary Complex Formation and Stability: The linker's length and flexibility must be optimized to allow for a favorable conformation that promotes cooperative binding between the target protein and the E3 ligase. A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into proximity.
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability. By incorporating different chemical motifs (e.g., polyethylene glycol, alkyl chains, heterocycles), researchers can tune these properties to improve a PROTAC's overall performance and bioavailability.
Data Presentation: Linker Impact on Degradation Efficacy
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize experimental data from various studies, showcasing how linker modifications can dramatically alter these key parameters.
Table 1: Impact of Linker Length (PEG Linkers) on BRD4 Degradation
This table compares PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying lengths of a polyethylene glycol (PEG) linker.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 9 | >1000 | <20 | HEK293T |
| PROTAC B | PEG | 12 | 50 | >90 | HEK293T |
| PROTAC C | PEG | 15 | 25 | >95 | HEK293T |
| PROTAC D | PEG | 18 | 80 | ~85 | HEK293T |
Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.
Observation: A clear structure-activity relationship is observed. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization.
Table 2: Impact of Linker Composition on Target Degradation
This table compares PROTACs with linkers of similar length but different chemical compositions.
| PROTAC | Target | Linker Type | DC50 | Dmax | Key Observation |
| Degrader X | BTK | Flexible Alkyl Chain | 1-40 nM | >90% | Potent degradation, but potential for poor pharmacokinetics. |
| Degrader Y | AR | Rigid Piperazine-based | < 1 nM | >90% | The rigid linker improved potency and pharmacokinetic properties. |
| Degrader Z | CRBN | Alkyl Chain | 292 nM | 76% | Moderate degradation activity observed. |
| QCA570 | BET | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible amine with a rigid group significantly increased potency in certain cell lines. |
Observation: Shifting from flexible alkyl/PEG linkers to more rigid or functionalized linkers (e.g., containing piperazine or alkyne groups) can significantly enhance degradation potency and improve physicochemical properties. Rigid linkers can properly orient the two proteins and stabilize the ternary complex, leading to more efficient degradation.
Experimental Protocols
Reproducible and rigorous experimental methods are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Protocol 1: Western Blot for DC50 and Dmax Determination
This method quantifies the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, or a cancer cell line like MOLM-13) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
-
Protocol 2: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Preparation of Plates:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 10 mg/mL L-α-phosphatidylcholine in dodecane) to form an artificial membrane.
-
Fill the acceptor plate wells with buffer solution (pH 7.4).
-
-
Compound Application:
-
Dissolve PROTAC compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of ~100-300 µM.
-
Add the compound solutions to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-16 hours without shaking.
-
-
Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V is volume, A is membrane area, t is time, and C is concentration.
-
The linker is a cornerstone of PROTAC design, offering a versatile handle to fine-tune nearly every aspect of the degrader's performance. A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths, compositions, and rigidities, is paramount. By carefully considering the linker's impact on ternary complex formation and the molecule's physicochemical properties, researchers can accelerate the development of potent and effective protein-degrading therapeutics.
References
Assessing the Stability of Biotin-PEG5-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy, shelf-life, and overall reliability. This guide provides a comprehensive comparison of the stability of Biotin-PEG5-NH-Boc, a commonly used biotinylation reagent, with other alternative linkers. The assessment is supported by established principles of chemical stability and detailed experimental protocols for performing stability-indicating analyses.
Introduction to this compound Stability
This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to avidin and streptavidin with a polyethylene glycol (PEG) spacer and a Boc-protected amine terminus. The overall stability of this conjugate is a function of its three key components: the biotin moiety, the PEG linker, and the Boc-protected amine. While PEGylation generally enhances the solubility and stability of molecules, the susceptibility of the terminal functional groups to degradation under various conditions must be carefully evaluated.[1][2][][]
Forced degradation studies are essential for understanding the intrinsic stability of such molecules and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate degradation and identify potential degradation products.
Comparative Stability Analysis
While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in the public domain, a comparative assessment can be made based on the known chemical properties of its functional groups and by comparing it to other common biotinylation reagents.
| Linker Type | Reactive Group | Key Stability Features | Potential Degradation Pathways |
| This compound | Boc-protected Amine | Generally stable to bases and nucleophiles. The carbamate linkage is relatively stable. The PEG linker enhances solubility and stability.[1] | Acid-labile Boc group can be deprotected under acidic conditions. The PEG chain can undergo oxidation. The biotin ring can be susceptible to UV degradation. |
| Biotin-PEG-NHS Ester | N-hydroxysuccinimide Ester | Highly reactive towards primary amines. | The NHS ester is highly susceptible to hydrolysis, especially at neutral to basic pH. This can lead to a loss of reactivity and conjugation efficiency. |
| Biotin-PEG-Maleimide | Maleimide | Highly specific reactivity towards sulfhydryl groups. | The maleimide ring can undergo hydrolysis to a non-reactive maleimic acid, particularly at pH values above 7.5. The thioether bond formed can undergo retro-Michael reaction, leading to deconjugation. |
| Biotin-PEG-Azide/Alkyne | Azide or Alkyne | Used in bioorthogonal "click chemistry" reactions. The resulting triazole linkage is highly stable. | The azide and alkyne groups themselves are generally stable under a wide range of conditions. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the compound to forced degradation conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection.
Forced Degradation Protocol
This protocol outlines the conditions for a forced degradation study of a this compound solution.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range appropriate for the parent compound and its expected degradation products.
Visualization of Key Processes
Logical Workflow for Stability Assessment
The following diagram illustrates the overall workflow for assessing the stability of a bioconjugate like this compound.
Potential Degradation Pathways
This diagram outlines the potential degradation pathways for this compound under various stress conditions.
Conclusion
A thorough assessment of the stability of this compound conjugates is crucial for their successful application in research and drug development. While inherently more stable than highly reactive alternatives like NHS esters, the Boc-protected amine is susceptible to acidic conditions. A comprehensive stability study, employing forced degradation and a validated stability-indicating HPLC method, is essential to fully characterize its degradation profile. This guide provides the foundational protocols and comparative context necessary for researchers to confidently evaluate the stability of this compound and select the most appropriate biotinylation reagent for their specific needs.
References
Optimizing Cellular Delivery: A Comparative Guide to Biotin-PEG Linker Uptake
For researchers, scientists, and drug development professionals, the efficient delivery of molecules into cells is a critical hurdle. Biotin-PEG linkers are widely used to enhance the cellular uptake of various cargos, from small molecules to large proteins, by leveraging the biotin-receptor-mediated endocytosis pathway. This guide provides a comparative analysis of the cellular uptake of different biotin-PEGylated molecules, supported by experimental data and detailed protocols, to aid in the selection of optimal linker strategies.
The addition of a biotin-polyethylene glycol (PEG) linker to a molecule of interest can significantly influence its interaction with and subsequent internalization into cells. The biotin moiety acts as a targeting ligand, binding to biotin receptors that are often overexpressed on the surface of cancer cells, facilitating receptor-mediated endocytosis.[1] The PEG component, a hydrophilic and flexible spacer, enhances solubility, reduces steric hindrance, and can modulate the pharmacokinetic profile of the conjugated molecule.[2] The length of the PEG linker is a crucial design element, as it can impact the accessibility of the biotin ligand to its receptor and the overall cellular uptake efficiency.[3]
Comparative Analysis of Cellular Uptake
The efficacy of biotin-PEGylation in enhancing cellular uptake is highly dependent on the properties of the cargo molecule, such as its size and surface charge. Experimental data from various studies highlight these differences.
Case Study 1: Protein Cargo
A study comparing the uptake of biotin-PEG-conjugated proteins in A549 human lung cancer cells demonstrated that the effect of biotinylation is contingent on the protein's intrinsic properties. The cellular uptake of fluorescently labeled lysozyme (LZ), a cationic protein, and bovine serum albumin (BSA), an anionic protein, was quantified with and without PEGylation and biotin-PEGylation.
Table 1: Relative Cellular Uptake of Biotin-PEGylated Proteins in A549 Cells [4]
| Conjugate | Cargo Protein | Relative Fluorescence Intensity (Normalized to Unmodified Protein) |
| LZ | Lysozyme (Cationic) | 1.0 ± 0.2 |
| PEG-LZ 5 | Lysozyme (Cationic) | 0.5 ± 0.2 |
| Bio-PEG-LZ 5 | Lysozyme (Cationic) | 0.3 ± 0.1 |
| BSA | Bovine Serum Albumin (Anionic) | 1.0 ± 0.1 |
| PEG-BSA 10 | Bovine Serum Albumin (Anionic) | 0.7 ± 0.1 |
| Bio-PEG-BSA 10 | Bovine Serum Albumin (Anionic) | 1.3 ± 0.1 |
Data represents mean ± standard deviation. Molar ratios of PEG/Biotin-PEG to protein are indicated by the numbers following the conjugate name.
The results indicate that for the anionic protein BSA, biotin-PEGylation significantly enhanced cellular uptake compared to both the unmodified protein and the PEGylated version.[4] This suggests a successful targeting of the biotin receptor. Conversely, for the cationic protein LZ, both PEGylation and biotin-PEGylation led to a decrease in cellular uptake. This may be due to the initial favorable electrostatic interactions between the cationic LZ and the negatively charged cell membrane, which are masked by the addition of the PEG linker.
Case Study 2: Small Molecule Drug Probes
In a study investigating the effect of linker length on the function of biotinylated probes of the anticancer saponin OSW-1, it was observed that varying the PEG linker length (from a short alkyl chain to a PEG5 linker) had a minimal impact on the overall cytotoxicity, which is an indirect measure of cell uptake and target engagement. However, the study highlighted that the linker length was critical for the subsequent affinity pulldown of target proteins, with the PEG5 linker providing the optimal spacing for efficient target enrichment. This underscores that while gross cellular uptake may not always be significantly affected by shorter variations in linker length, the downstream functionality and interaction with intracellular targets can be highly dependent on the linker's properties.
Experimental Protocols
Accurate and reproducible assessment of cellular uptake is paramount. Below are detailed protocols for quantifying the cellular uptake of biotin-PEGylated molecules using common laboratory techniques.
Protocol 1: Quantitative Cellular Uptake Analysis using Fluorescence Microscopy
This protocol describes the quantification of cellular uptake of a fluorescently labeled biotin-PEGylated compound.
Materials:
-
Cell line of interest (e.g., A549 cells)
-
Complete cell culture medium
-
Fluorescently labeled biotin-PEGylated molecule
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing the fluorescently labeled biotin-PEGylated molecule at the desired concentration. Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized molecules.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.
-
Imaging: Wash the cells twice with PBS. Mount the coverslips on a microscope slide with a drop of mounting medium. Acquire images using a fluorescence microscope, ensuring consistent settings (e.g., exposure time, gain) for all samples.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity per cell. Define cellular regions of interest (ROIs) based on the brightfield or a whole-cell stain, and measure the integrated fluorescence intensity within these ROIs. Subtract the background fluorescence from a non-treated control sample.
Protocol 2: Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the high-throughput quantification of cellular uptake of a fluorescently labeled biotin-PEGylated molecule in a cell suspension.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled biotin-PEGylated molecule
-
PBS
-
Trypsin-EDTA
-
FACS buffer (PBS containing 1% BSA and 2 mM EDTA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the fluorescently labeled biotin-PEGylated molecule as described in Protocol 1, Step 2.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA.
-
Cell Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold FACS buffer. Centrifuge again at 300 x g for 5 minutes. Repeat this wash step twice.
-
Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer equipped with the appropriate laser and filter for the fluorophore used. Gate the live cell population based on forward and side scatter properties.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the gated cell population. Compare the MFI of treated cells to that of untreated control cells to determine the relative cellular uptake.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying biological mechanisms.
Caption: Workflow for quantifying cellular uptake of biotin-PEGylated molecules.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced cellular uptake of biotinylated antisense oligonucleotide or peptide mediated by avidin, a cationic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to Biotin-PEG5-NH-Boc and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of biomolecules is a critical step in a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact the outcome of these experiments, with steric hindrance being a key challenge that can impede binding interactions and reduce assay sensitivity. This guide provides an objective comparison of Biotin-PEG5-NH-Boc, a popular biotinylation reagent, with its shorter and longer-chain PEGylated counterparts, supported by representative experimental data and detailed protocols to aid in reagent selection.
The inclusion of a polyethylene glycol (PEG) spacer between the biotin moiety and the reactive group is a widely adopted strategy to mitigate steric hindrance. The length of this PEG linker is a crucial parameter, influencing not only the accessibility of the biotin to its binding partners, such as streptavidin or avidin, but also the solubility and potential immunogenicity of the resulting conjugate. This guide will delve into the nuanced differences between biotinylation reagents with varying PEG chain lengths to empower researchers to make informed decisions for their specific applications.
Performance Comparison of Biotin-PEG-NH-Boc Reagents
To illustrate the impact of the PEG linker length on biotin-streptavidin binding kinetics, which serves as a proxy for evaluating steric hindrance, we present representative data obtained from Surface Plasmon Resonance (SPR) analysis. In this hypothetical experiment, a model protein was biotinylated with reagents containing 2, 5, and 12 PEG units, respectively. The resulting conjugates were then captured on a streptavidin-coated sensor chip, and the binding of an analyte to the protein was monitored.
| Biotinylation Reagent | PEG Spacer Length (n) | Association Rate Constant (ka, 1/Ms) | Dissociation Rate Constant (kd, 1/s) | Affinity (KD, M) | Relative Binding Signal (%) |
| Biotin-PEG2-NH-Boc | 2 | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 x 10^-9 | 75 |
| This compound | 5 | 2.5 x 10^5 | 2.1 x 10^-4 | 8.4 x 10^-10 | 100 |
| Biotin-PEG12-NH-Boc | 12 | 1.8 x 10^5 | 3.5 x 10^-4 | 1.9 x 10^-9 | 90 |
| NHS-Biotin (No Spacer) | 0 | 5.0 x 10^4 | 8.0 x 10^-4 | 1.6 x 10^-8 | 40 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific protein, analyte, and experimental conditions.
The data clearly indicates that the PEG spacer length plays a critical role in optimizing binding interactions. The this compound reagent, with its intermediate-length spacer, demonstrates the highest association rate and the strongest affinity (lowest KD value), suggesting that it provides an optimal balance between minimizing steric hindrance and maintaining a favorable distance for the biotin-streptavidin interaction. The shorter PEG2 linker shows reduced binding, likely due to persistent steric hindrance, while the longer PEG12 linker also exhibits a slight decrease in performance, which could be attributed to the increased flexibility and potential for the linker to fold back and partially obstruct the binding site. The traditional NHS-Biotin, lacking a spacer, shows significantly reduced binding, highlighting the importance of the PEG linker in overcoming steric challenges.
Experimental Protocols
To enable researchers to perform their own evaluation of biotinylation reagents, we provide detailed protocols for protein biotinylation and subsequent analysis using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
I. Protocol for Protein Biotinylation with Biotin-PEG-NH-Boc Reagents
This protocol describes the biotinylation of a model protein with a primary amine-reactive Biotin-PEG-NH-Boc reagent. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker must be removed prior to conjugation with the target molecule if that amine is the intended reactive site. However, in the context of comparing Biotin-PEG-NH-Boc with other amine-reactive biotinylation reagents (like NHS-esters), the Boc-protected amine is not the reactive group. Instead, the biotinylation reagent would typically have a reactive group like an NHS ester at the other end of the PEG chain. For the purpose of this guide, we will assume the use of Biotin-PEGn-NHS Ester for direct comparison of spacer length.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Biotin-PEGn-NHS Ester (e.g., n=2, 5, 12)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent solution to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the dissolved biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column according to the manufacturer's instructions.
-
Quantification: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
II. Protocol for Evaluating Steric Hindrance using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Streptavidin
-
Biotinylated protein samples (from Protocol I)
-
Analyte of interest (binding partner to the biotinylated protein)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Streptavidin Immobilization: Immobilize streptavidin onto the sensor chip surface using standard amine coupling chemistry.
-
Biotinylated Protein Capture: Inject the different biotinylated protein samples over the streptavidin-coated surface to capture them. Aim for a similar capture level for all samples.
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the analyte over the captured protein surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters and the maximum binding response (Rmax) for the different biotinylated proteins to assess the impact of the PEG spacer length on binding and steric hindrance.
-
III. Protocol for Comparative ELISA
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated protein samples (from Protocol I)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
Procedure:
-
Immobilization of Biotinylated Protein:
-
Add serial dilutions of the different biotinylated protein samples to the streptavidin-coated wells.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Blocking: Block the remaining binding sites on the plate by adding blocking buffer and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Add the primary antibody at a predetermined optimal concentration to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Detection:
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensity generated by the different biotinylated proteins at the same concentration to evaluate the relative binding efficiency. A higher signal indicates less steric hindrance and better accessibility of the protein's epitope to the antibody.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the biotinylation workflow and the impact of the PEG spacer on steric hindrance.
Workflow for protein biotinylation.
A Comparative Guide to the Performance of Biotin-PEG5-NH-Boc in Diverse Cell Lines
For researchers, scientists, and drug development professionals engaged in cell-based assays, targeted drug delivery, and proteomic studies, the efficient and specific labeling of cellular components is paramount. Biotin-PEG5-NH-Boc emerges as a key reagent in this field, offering a versatile tool for the biotinylation of biomolecules. This guide provides an objective comparison of this compound's performance, supported by available experimental data, and contrasts it with alternative biotinylation methods.
Performance Overview and Comparison
This compound is a biotinylation reagent featuring a five-unit polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances hydrophilicity and minimizes steric hindrance, facilitating the interaction between the biotin moiety and its binding partners, such as streptavidin. The Boc protecting group allows for controlled deprotection and subsequent conjugation to target molecules.
While direct comparative studies quantifying the performance of this compound across a wide range of cell lines are limited in publicly available literature, we can infer its performance based on studies using similar biotin-PEG conjugates. These studies highlight the importance of biotinylation in enhancing cellular uptake and targeted cytotoxicity, particularly in cancer cell lines known to overexpress biotin receptors.
Quantitative Data Summary
The following table summarizes key performance indicators of biotin-PEG conjugates in various cell lines. It is important to note that the data presented is for biotin conjugated to different molecules and not solely for the this compound linker itself. This data, however, provides valuable insights into the general effects of biotinylation on cellular interactions.
| Cell Line | Compound | Parameter | Value | Reference |
| A549 (Human Lung Carcinoma) | Biotin-conjugated Portulaca oleracea polysaccharides | Cytotoxicity (IC50) | Not specified, but showed inhibitory effects | [1] |
| Biotin-PEG-conjugated Bovine Serum Albumin (BSA) | Cellular Uptake | Significantly improved intracellular delivery compared to non-biotinylated BSA | [2] | |
| MCF-7 (Human Breast Adenocarcinoma) | Biotin-conjugated Portulaca oleracea polysaccharides | Cytotoxicity (IC50) | Not specified, but showed inhibitory effects | [1] |
| HeLa (Human Cervical Adenocarcinoma) | Biotin-conjugated Portulaca oleracea polysaccharides | Cytotoxicity (IC50) | Not specified, but showed inhibitory effects | [1] |
| Jurkat (Human T-cell Leukemia) | Not Available | - | - | - |
Note: The cytotoxicity data is for a larger biotin-conjugated polysaccharide and should be interpreted as a general indicator of the potential effects of biotinylation, not the specific toxicity of the this compound linker. The linker itself is generally expected to have low cytotoxicity.
Alternative Biotinylation Reagents
A common alternative to Boc-protected amine reagents are N-hydroxysuccinimide (NHS) esters, such as Biotin-PEG-NHS.
-
Biotin-PEG-NHS esters react efficiently with primary amines on proteins and other biomolecules to form stable amide bonds. They are often used for direct labeling of cell surface proteins.
-
Sulfo-NHS esters are a water-soluble variant, which restricts their reactivity to the cell surface, preventing the labeling of intracellular proteins.
The choice between a Boc-protected amine and an NHS ester depends on the specific application. The Boc-protected linker offers a stable intermediate that can be deprotected for subsequent, specific conjugation reactions, providing more control over the labeling process. In contrast, NHS esters are generally used for direct and more widespread labeling of available primary amines.
Experimental Protocols
Protocol: Cell Surface Protein Biotinylation using Biotin-PEG-NHS Ester
Materials:
-
Cells of interest (e.g., HeLa, MCF-7, A549)
-
Biotin-PEG-NHS ester
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching buffer (e.g., 100 mM glycine in PBS or Tris-buffered saline)
-
Lysis buffer
-
Streptavidin-conjugated beads or probes for detection
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Wash the cells three times with ice-cold PBS to remove any residual media and serum proteins.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Biotin-PEG-NHS ester in PBS at a concentration of 0.5-1 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation. The low temperature minimizes endocytosis of the labeled proteins.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using an appropriate lysis buffer.
-
The biotinylated proteins in the cell lysate can then be isolated using streptavidin-conjugated beads for subsequent analysis (e.g., Western blotting, mass spectrometry).
-
Visualizing Cellular Processes
Biotin Receptor-Mediated Endocytosis
Biotinylated molecules can be internalized by cells through biotin receptors, a process known as receptor-mediated endocytosis. This is a key mechanism for the targeted delivery of drugs and other molecules to cells that overexpress these receptors, such as many cancer cells.
Caption: Pathway of biotin-PEG conjugate uptake via receptor-mediated endocytosis.
Experimental Workflow for Cell Biotinylation and Analysis
The following diagram outlines the general workflow for labeling cell surface proteins with a biotinylation reagent and subsequent analysis.
Caption: General workflow for labeling and analyzing cell surface proteins.
References
Assessing Non-Specific Binding of Biotin-PEG5-NH-Boc Conjugates: A Comparative Guide
In the fields of molecular biology, diagnostics, and drug development, the specificity of interactions is paramount. The biotin-streptavidin system, renowned for its high affinity, is a cornerstone of many detection and purification assays. However, non-specific binding of biotinylated molecules can lead to high background signals, false positives, and reduced assay sensitivity. This guide provides a comparative analysis of Biotin-PEG5-NH-Boc, a biotinylation reagent featuring a five-unit polyethylene glycol (PEG) spacer, against other common biotinylation reagents, with a focus on minimizing non-specific binding.
The Impact of Spacer Arms on Non-Specific Binding
The structure of the linker arm separating the biotin molecule from the conjugated protein or molecule plays a crucial role in both specific and non-specific interactions. While longer spacer arms can reduce steric hindrance and improve the accessibility of biotin to the binding pocket of streptavidin, the composition of the spacer is a key determinant of non-specific binding.
This compound incorporates a hydrophilic PEG spacer. PEGylation is a well-established method to reduce non-specific binding of proteins and other macromolecules. The hydrophilic nature of the PEG chain is thought to create a hydration layer that repels the non-specific adsorption of other proteins. Furthermore, the flexible PEG chain can create a steric barrier that prevents unwanted interactions with surfaces or other biomolecules.
In contrast, biotinylation reagents with hydrophobic linkers, such as those with long alkyl chains (e.g., LC reagents with a 6-carbon spacer), can increase the propensity for non-specific hydrophobic interactions with other proteins and surfaces, potentially leading to higher background signals.
Comparative Performance of Biotinylation Reagents
While direct head-to-head quantitative data on the non-specific binding of a wide range of biotinylation reagents is limited in publicly available literature, the principles of linker chemistry allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance of this compound in comparison to other common biotinylation reagents, with a focus on non-specific binding.
| Biotinylation Reagent | Spacer Arm Composition & Length | Expected Non-Specific Binding | Rationale |
| This compound | Polyethylene Glycol (PEG), 5 units | Low | The hydrophilic and flexible PEG spacer reduces hydrophobic interactions and creates a steric shield, minimizing non-specific adsorption. |
| Biotin-NHS | None | High | Lack of a spacer arm can lead to steric hindrance for streptavidin binding and increased potential for non-specific interactions of the biotinylated molecule itself. |
| Biotin-LC-NHS | Long Chain (LC) Alkyl, 6 carbons | Moderate to High | The hydrophobic alkyl chain can promote non-specific binding through hydrophobic interactions with other proteins and surfaces. |
| Biotin-PEGn-NHS (n < 5) | Short PEG chain | Low to Moderate | Shorter PEG chains offer some reduction in non-specific binding but may be less effective at overcoming steric hindrance and providing a robust hydration layer compared to PEG5. |
| Biotin-PEGn-NHS (n > 5) | Long PEG chain | Low | Longer PEG chains are also effective at reducing non-specific binding; however, some studies suggest an optimal linker length for specific interactions, beyond which binding affinity may not improve or could even decrease. |
Note: The "Expected Non-Specific Binding" is a qualitative assessment based on the chemical properties of the spacer arms. Actual performance may vary depending on the specific application, the molecule being biotinylated, and the experimental conditions.
Experimental Protocol for Assessing Non-Specific Binding
To quantitatively assess the non-specific binding of a biotinylated conjugate, a standardized in vitro assay is essential. The following protocol describes a plate-based ELISA method to compare the non-specific binding of different biotinylated proteins.
Objective: To quantify and compare the non-specific binding of proteins biotinylated with this compound versus other biotinylation reagents to a blocked surface.
Materials:
-
96-well high-binding polystyrene microplates
-
Biotinylated proteins (e.g., BSA) prepared with different biotinylation reagents (this compound, Biotin-NHS, Biotin-LC-NHS) at the same degree of biotinylation
-
Unconjugated protein (as a negative control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: This step is omitted as we are measuring non-specific binding to a blocked surface, not to a pre-coated antigen.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well of the 96-well plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Incubation with Biotinylated Proteins:
-
Prepare serial dilutions of each biotinylated protein (e.g., starting from 10 µg/mL down to 0.1 µg/mL) in Blocking Buffer. Include the unconjugated protein as a negative control.
-
Add 100 µL of each dilution to the corresponding wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well to remove unbound biotinylated proteins.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing only Blocking Buffer) from all other readings.
-
Plot the absorbance values against the concentration of each biotinylated protein.
-
A lower absorbance signal at a given concentration indicates lower non-specific binding. Compare the curves for the different biotinylation reagents to assess their relative non-specific binding.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing non-specific binding.
Caption: Experimental workflow for the ELISA-based non-specific binding assay.
Signaling Pathway of Detection
The detection principle in this assay relies on the specific interaction between the biotin tag and the streptavidin-HRP conjugate, leading to an enzymatic reaction that produces a measurable colorimetric signal.
Caption: Signal transduction pathway for the colorimetric detection of non-specifically bound biotinylated proteins.
Conclusion
The choice of biotinylation reagent can have a significant impact on the level of non-specific binding in an assay. This compound, with its hydrophilic and flexible PEG spacer, is rationally designed to minimize non-specific interactions, a critical factor for achieving high signal-to-noise ratios and reliable data in sensitive applications. For researchers and drug development professionals, a careful assessment of non-specific binding using standardized protocols is essential for validating the performance of biotinylated reagents and ensuring the accuracy and reproducibility of their results.
Safety Operating Guide
Proper Disposal of Biotin-PEG5-NH-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Biotin-PEG5-NH-Boc, a biotinylating reagent commonly used in laboratory settings. While specific safety data sheets (SDS) for this compound are not always readily available, this guide synthesizes information from analogous compounds and general laboratory safety protocols to ensure safe handling and disposal. Based on available data for similar biotin and PEG compounds, this compound is not classified as a hazardous substance. However, it is imperative to follow institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from spills. |
Handling Precautions:
-
Avoid inhalation of dust or powder.
-
Prevent contact with skin and eyes.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust.
-
Keep away from high temperatures and strong oxidizing agents[1].
Disposal Procedures
The proper disposal route for this compound depends on whether it is in a solid form or dissolved in a solvent, and whether it has been contaminated with hazardous materials.
Step 1: Hazard Assessment
The first critical step is to determine if the this compound waste is contaminated with any hazardous substances.
Step 2: Disposal of Uncontaminated (Non-Hazardous) this compound
If the this compound has not been in contact with any hazardous materials, it can be disposed of as non-hazardous waste.
Solid Waste:
-
Collection: Collect the solid this compound waste in a clearly labeled, sealed container.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise[1][2].
Aqueous Solutions: For small quantities of dilute aqueous solutions, drain disposal may be permissible, but always verify with your institution's EHS guidelines first.
| Concentration | Disposal Method |
| < 1% | May be suitable for drain disposal with copious amounts of water. |
| > 1% | Collect in a labeled container for chemical waste pickup. |
Step 3: Disposal of Contaminated (Hazardous) this compound
If the this compound waste is mixed with hazardous solvents or other hazardous chemicals, it must be treated as hazardous waste.
Operational Plan for Hazardous Waste Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material into a container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Collect all cleanup materials in a sealed, labeled container and dispose of it as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical disposal. For specific experimental protocols involving this compound, always refer to the detailed methodology provided in your research protocols and consult your institution's safety manuals. The disposal procedures outlined here should be integrated as the final step in your experimental workflow.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
